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  • Product: (3-hydroxy-1H-pyrazol-4-yl)acetic acid
  • CAS: 876716-99-3

Core Science & Biosynthesis

Foundational

The Biological Activity Profile of the (3-Hydroxy-1H-pyrazol-4-yl)acetic Acid Scaffold in Modern Drug Discovery

Executive Overview In contemporary medicinal chemistry, small polar fragments often serve as the critical architectural foundation for highly potent therapeutics. The compound (3-hydroxy-1H-pyrazol-4-yl)acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In contemporary medicinal chemistry, small polar fragments often serve as the critical architectural foundation for highly potent therapeutics. The compound (3-hydroxy-1H-pyrazol-4-yl)acetic acid (CAS: 876716-99-3) is a prime example of a privileged pharmacophore. While the isolated fragment exhibits minimal standalone biological activity due to its low molecular weight and high polarity, it is a highly sought-after building block in two major therapeutic arenas: the development of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists for fibrotic diseases[1], and the synthesis of soluble Guanylate Cyclase (sGC) stimulators for cardiopulmonary disorders[2].

This technical guide dissects the structural rationale behind this scaffold, explores its mechanistic role in target modulation, and provides field-proven, self-validating experimental protocols for evaluating its derivatives.

Pharmacophore Architecture: The Causality of Scaffold Selection

The selection of (3-hydroxy-1H-pyrazol-4-yl)acetic acid as a starting material is driven by precise structural biology requirements:

  • The Pyrazole Core: Provides a rigid, aromatic framework capable of engaging in π−π stacking within hydrophobic receptor pockets. Its nitrogen atoms act as versatile hydrogen-bond acceptors/donors.

  • The 3-Hydroxy Tautomerism: The hydroxyl group on the pyrazole ring can tautomerize to a pyrazolone. This dynamic state allows it to act as a powerful hydrogen-bond donor, crucial for anchoring into the polar pockets of target receptors.

  • The Acetic Acid Vector: The carboxylic acid moiety serves a dual purpose. Synthetically, it is a handle for amide coupling (e.g., via T3P or EDC/HOBt)[1]. Pharmacologically, it acts as an acidic pharmacophore or phosphate bioisostere, mimicking endogenous ligands like lysophosphatidic acid (LPA).

Application I: LPAR1 Antagonism in Fibrotic Diseases

Mechanistic Causality

Lysophosphatidic acid (LPA) is a bioactive lipid that drives tissue fibrosis by binding to LPAR1, a G-protein-coupled receptor (GPCR). Activation of LPAR1 couples to Gα12/13​ and Gαq​ proteins, triggering the Rho/ROCK signaling cascade and intracellular calcium flux. This pathway ultimately induces fibroblast proliferation, contraction, and extracellular matrix deposition[1].

Derivatives synthesized from (3-hydroxy-1H-pyrazol-4-yl)acetic acid act as competitive antagonists. The scaffold mimics the phosphate headgroup of endogenous LPA, occupying the orthosteric binding site and physically occluding LPAR1 activation. This strategy was instrumental in the discovery of preclinical candidates like ACT-1016-0707 , an orally active LPAR1 antagonist designed for fibrotic diseases[1].

LPAR1_Signaling LPA LPA Ligand LPAR1 LPAR1 Receptor LPA->LPAR1 Binds Gq Gαq / Gα12/13 LPAR1->Gq Activates Ca Ca2+ Flux & Rho Gq->Ca Signaling Fibrosis Fibroblast Activation Ca->Fibrosis Induces Antagonist Pyrazole Scaffold (Antagonist) Antagonist->LPAR1 Blocks

Fig 1: Mechanism of LPAR1-mediated fibroblast activation and inhibition by pyrazole antagonists.

Self-Validating Protocol: LPAR1 Intracellular Calcium Flux Assay

To evaluate the antagonistic potency ( IC50​ ) of pyrazole-acetic acid derivatives, a kinetic calcium flux assay is employed.

  • Causality of Design: We utilize Fluo-4 AM because the acetoxymethyl (AM) ester masks the dye's carboxylate groups, allowing passive diffusion across the cell membrane. Intracellular esterases then cleave the AM groups, trapping the active, calcium-sensitive fluorophore within the cytosol. This guarantees a high signal-to-noise ratio during the Gαq​ -coupled calcium burst.

  • Validation: The system is self-validating through the inclusion of a known LPAR1 antagonist (e.g., AM095) as a positive control, establishing the maximum achievable inhibition baseline.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human LPAR1 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing probenecid to prevent dye efflux via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add serial dilutions of the pyrazole derivative (0.1 nM to 10 µM). Incubate for 15 minutes to allow receptor binding equilibrium.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80​ concentration of LPA (typically ~50 nM) simultaneously into all wells.

  • Data Acquisition: Record peak fluorescence (Ex: 488 nm / Em: 525 nm) over 3 minutes. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Application II: Soluble Guanylate Cyclase (sGC) Stimulation

Mechanistic Causality

Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO). Upon NO binding, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a secondary messenger that induces vasodilation and anti-fibrotic effects. In diseases like pulmonary hypertension, endogenous NO bioavailability is severely compromised[2].

Derivatives of (3-hydroxy-1H-pyrazol-4-yl)acetic acid function as direct sGC stimulators . Unlike NO, which binds to the heme iron, these pyrazole compounds bind to an allosteric site on the sGC heterodimer. This stabilizes the active conformation of the enzyme, driving cGMP synthesis in a strictly NO-independent manner, thereby bypassing endothelial dysfunction[2].

sGC_Assay HEK HEK293 Cells (Endogenous sGC) Stim Pyrazole Derivative + IBMX HEK->Stim Treatment Lysis Cell Lysis (0.1M HCl) Stim->Lysis Quench LCMS LC-MS/MS (Heavy cGMP ISTD) Lysis->LCMS Extract Readout Absolute cGMP Quantification LCMS->Readout Analyze

Fig 2: Self-validating LC-MS/MS workflow for quantifying sGC stimulation and cGMP production.

Self-Validating Protocol: sGC-HEK-cGMP Assay via LC-MS/MS

To quantify the stimulatory effect of these compounds, an absolute quantification of intracellular cGMP is required[2].

  • Causality of Design: The inclusion of IBMX (3-isobutyl-1-methylxanthine) is a critical experimental choice. By broadly inhibiting phosphodiesterases (PDEs), IBMX prevents the degradation of newly synthesized cGMP. This ensures that the LC-MS/MS readout reflects the true rate of sGC synthesis rather than a convoluted steady-state balance of synthesis and degradation.

  • Validation: The assay utilizes a heavy-isotope internal standard (e.g., 13C5​ -cGMP) spiked into the lysis buffer. This corrects for any matrix effects or extraction losses, ensuring the absolute quantification is internally validated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells (which endogenously express sGC) in DMEM supplemented with 10% FBS[2]. Grow to 80% confluence.

  • PDE Inhibition: Wash cells with PBS and pre-incubate with assay buffer containing 0.5 mM IBMX for 15 minutes.

  • Stimulation: Add the pyrazole-acetic acid derivative at varying concentrations. Incubate at 37°C for exactly 30 minutes.

  • Quenching & Lysis: Aspirate the buffer and immediately add 0.1 M HCl containing the 13C5​ -cGMP internal standard. The low pH instantly denatures sGC, halting enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the lysates to remove cellular debris. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the cGMP/ISTD ratio[2].

Quantitative Data Synthesis

The evolution of the (3-hydroxy-1H-pyrazol-4-yl)acetic acid fragment into highly potent clinical candidates demonstrates the power of structure-based optimization. The table below summarizes the quantitative pharmacological profiles of key derivatives derived from this scaffold.

Scaffold / DerivativeTargetPrimary Assay MethodologyActivity / PotencyKey Pharmacological Feature
(3-hydroxy-1H-pyrazol-4-yl)acetic acid N/AChemical PrecursorN/AProvides critical H-bond network and acidic vector for target binding.
ACT-1016-0707 Precursor (Compound 8) LPAR1Radioligand Binding IC50​ = 13.6 nMHigh affinity; favorable unbound fraction (1.1%) in human plasma[1].
ACT-1016-0707 (Compound 49) LPAR1 Ca2+ Flux / BindingLow nMOrally active, metabolically stable LPAR1 antagonist utilizing a sulfamide bioisostere[1].
Pyrazole sGC Stimulators sGCsGC-HEK-cGMP LC/MS EC50​ < 100 nMCapable of NO-independent sGC activation; potent vasodilator[2].

Conclusion

The biological activity profile of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is defined not by its standalone efficacy, but by its exceptional utility as a privileged scaffold. By providing a rigid aromatic core coupled with a flexible, hydrogen-bonding acidic vector, it enables the precise modulation of complex signaling cascades—from blocking the pro-fibrotic LPAR1 pathway to allosterically stimulating the cardioprotective sGC enzyme. Understanding the mechanistic causality of this fragment empowers medicinal chemists to rationally design the next generation of targeted therapeutics.

References

  • European Patent Office. "PYRAZOLE DERIVATIVES AS SGC STIMULATORS" (EP 3194382 B1). Googleapis.com, March 24, 2016.
  • Lescop, C., et al. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases." Journal of Medicinal Chemistry, ACS Publications, February 13, 2024.

Sources

Exploratory

Unveiling the Pharmacological Kinetics of (3-Hydroxy-1H-pyrazol-4-yl)acetic Acid Derivatives: A Comprehensive Guide to Receptor Binding Affinity Studies

Executive Summary The pursuit of highly selective, orally active antagonists for G-protein coupled receptors (GPCRs) is a cornerstone of modern pharmacotherapy. Recently, the (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally active antagonists for G-protein coupled receptors (GPCRs) is a cornerstone of modern pharmacotherapy. Recently, the (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold has emerged as a privileged pharmacophore, particularly in the development of next-generation Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists [1]. This moiety is the critical structural driver behind preclinical candidates like ACT-1016-0707 , which exhibit potent antifibrotic and anti-inflammatory activity.

Unlike traditional competitive inhibitors, derivatives containing this specific pyrazole-acetic acid system demonstrate "insurmountable" antagonism characterized by exceptionally slow off-rate kinetics [2]. This technical guide provides an in-depth analysis of the structural rationale behind this binding behavior and outlines the gold-standard experimental workflows required to accurately quantify its receptor binding affinity, kinetic parameters, and functional efficacy.

Pharmacophore Rationale: The Structural Dynamics of Binding

To understand why the (3-hydroxy-1H-pyrazol-4-yl)acetic acid moiety is so effective, we must analyze the causality of its interaction with the GPCR binding pocket.

  • Bioisosteric Mimicry: The acetic acid side chain acts as a bioisostere for the phosphate headgroup of endogenous lysophosphatidic acid (LPA). It anchors the molecule deep within the orthosteric binding pocket of LPAR1 via strong electrostatic interactions with conserved arginine residues.

  • Tautomeric Rigidity: The pyrazole ring exists in a dynamic equilibrium between the pyrazol-5-ol form and its pyrazolin-5-one tautomer. This tautomerism, combined with the rigidity of the heterocycle, restricts the conformational entropy of the molecule. It perfectly vectors the hydroxyl group to act as a critical hydrogen-bond donor to transmembrane domain (TMD) glutamine residues.

  • Kinetic Trapping (Insurmountable Antagonism): The combination of the rigid pyrazole core and the high-affinity acetic acid anchor induces a localized conformational shift in the receptor's extracellular loops. This effectively "traps" the ligand in the binding pocket, resulting in a drastically reduced dissociation rate constant ( koff​ ). Consequently, even supraphysiological concentrations of endogenous LPA cannot displace the antagonist, leading to insurmountable functional blockade [2].

Pathway LPA Endogenous Agonist (LPA) LPAR1 LPA1 Receptor (Transmembrane GPCR) LPA->LPAR1 Competitive Binding (Fast Kinetics) Antagonist (3-hydroxy-1H-pyrazol-4-yl)acetic acid Derivative (ACT-1016-0707) Antagonist->LPAR1 Insurmountable Antagonism (Slow Off-Rate) G_Protein Gα12/13 & Gαq Activation LPAR1->G_Protein Signal Transduction Downstream Rho/ROCK & PLC Signaling Cascades G_Protein->Downstream Kinase Activation Fibrosis Profibrotic Response (Fibroblast Proliferation) Downstream->Fibrosis Gene Expression

Caption: LPAR1 signaling pathway modulated by (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivatives.

Quantitative Binding Profile

When evaluating compounds like ACT-1016-0707, standard IC50​ values are insufficient. A complete kinetic profile is required to validate the insurmountable nature of the binding. Below is a representative data summary of the binding profile for optimized (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivatives against LPA receptors [1, 3].

CompoundTargetAssay Type IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
ACT-1016-0707 LPAR1Tango (β-arrestin)3.1 1.2×105 4.5×10−4 ~37.0 min
ACT-1016-0707 LPAR2Tango (β-arrestin)>10,000N/AN/AN/A
ACT-1016-0707 LPAR3Tango (β-arrestin)>10,000N/AN/AN/A
Reference LPA LPAR1Calcium Flux15.0HighHigh< 1.0 min

Methodologies for Validating Binding Affinity

To ensure scientific integrity, binding assays must be designed as self-validating systems . This means incorporating orthogonal readouts (kinetic vs. functional) and strict internal controls to rule out assay interference (e.g., compound aggregation or non-specific lipid binding).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Because GPCRs are highly unstable outside of a lipid bilayer, traditional SPR using detergent-solubilized receptors often yields artifactual data. The protocol below utilizes Nanodisc technology to maintain LPAR1 in a native-like lipid environment, ensuring the measured koff​ accurately reflects physiological binding.

Step-by-Step Protocol:

  • Receptor Reconstitution: Express human LPAR1 with a C-terminal biotinylation tag. Reconstitute the purified receptor into MSP1D1 nanodiscs containing a 3:1 ratio of POPC:POPG lipids. Causality: The lipid bilayer stabilizes the active conformation of the GPCR, preventing the collapse of the orthosteric pocket.

  • Sensor Chip Preparation: Utilize a Streptavidin (SA) sensor chip. Immobilize the biotinylated LPAR1-nanodiscs onto the active channel (target ~1500 Resonance Units, RU).

  • Self-Validation (Reference Channel): Immobilize "empty" nanodiscs (lacking LPAR1) on the reference channel. All subsequent data must be double-referenced (subtracting reference channel and buffer blank) to eliminate bulk refractive index changes and non-specific lipid binding.

  • Analyte Injection: Prepare a 5-point concentration series of the (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivative (e.g., 0.3 nM to 30 nM) in running buffer (HEPES-buffered saline + 0.01% DMSO). Inject at a high flow rate (50 µL/min) for 180 seconds (Association Phase). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is interaction-limited, not diffusion-limited.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for a minimum of 3600 seconds. Causality: Because the pyrazole-acetic acid scaffold induces slow off-rate kinetics, a prolonged dissociation phase is mandatory to accurately calculate koff​ .

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software to extract Kd​ , kon​ , and koff​ .

Workflow Prep 1. GPCR Nanodisc Preparation Immobilize 2. Sensor Chip Immobilization (SA Chip) Prep->Immobilize Inject 3. Ligand Injection (Association Phase) Immobilize->Inject Wash 4. Buffer Wash (Dissociation Phase) Inject->Wash Analyze 5. Kinetic Modeling (1:1 Langmuir) Wash->Analyze

Caption: High-throughput Surface Plasmon Resonance (SPR) workflow for GPCR binding kinetics.

Functional Validation: HTRF-Based β-Arrestin Recruitment (Tango Assay)

While SPR proves how the compound binds, functional assays prove what the binding achieves. The Tango assay measures β-arrestin recruitment, a direct consequence of LPAR1 activation, allowing for the determination of the functional IC50​ .

Step-by-Step Protocol:

  • Cell Preparation: Culture HTLA cells stably expressing an LPAR1-TEV-tTA fusion protein and a β-arrestin-TEV protease construct. Plate at 10,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Add the pyrazole-acetic acid derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at 37°C. Causality: Pre-incubation is critical for slow-binding antagonists. Without it, the endogenous agonist will outcompete the antagonist before equilibrium is reached, artificially inflating the IC50​ .

  • Agonist Challenge: Add LPA at its EC80​ concentration. Incubate for 16 hours.

  • Signal Detection: Add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents. The cleavage of the tTA transcription factor by recruited β-arrestin drives luciferase expression, which is quantified via luminescence.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using vehicle-only (basal) and LPA-only (Emax) wells. A Z'-factor > 0.6 is required to validate the assay run. Plot the data using a 4-parameter logistic non-linear regression to determine the IC50​ .

Conclusion

The integration of the (3-hydroxy-1H-pyrazol-4-yl)acetic acid moiety into GPCR-targeting scaffolds represents a masterclass in rational drug design. By leveraging bioisosteric mimicry and tautomeric rigidity, this pharmacophore achieves insurmountable antagonism through prolonged receptor residence time. Accurately quantifying these properties requires a departure from simple end-point assays, necessitating rigorous, self-validating kinetic methodologies like Nanodisc-SPR and functional β-arrestin profiling.

References

  • Lescop, C., et al. (2024). Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry, 67(4), 2397-2424. Available at:[Link]

  • Birker, M., et al. (2025). The novel lysophosphatidic acid receptor 1-selective antagonist, ACT-1016-0707, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. Journal of Pharmacology and Experimental Therapeutics, 392(3), 103396. Available at:[Link]

Foundational

pharmacokinetic properties of (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivatives

An In-depth Technical Guide to the Pharmacokinetic Properties of (3-hydroxy-1H-pyrazol-4-yl)acetic Acid Derivatives Executive Summary The (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold is an emerging pharmacophore in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Properties of (3-hydroxy-1H-pyrazol-4-yl)acetic Acid Derivatives

Executive Summary

The (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold is an emerging pharmacophore in modern medicinal chemistry, valued for its structural versatility and favorable drug-like properties.[1][2] As a bioisostere for other cyclic systems, it offers unique opportunities to modulate physicochemical and biological activities.[3] A thorough understanding of the pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful translation of these derivatives from promising hits into viable clinical candidates. This guide provides a comprehensive overview of the core PK properties of this compound class, details robust experimental workflows for their characterization, and explores strategies for optimizing their ADME profiles to enhance therapeutic efficacy and safety.

Introduction: The Strategic Importance of the Pyrazole Acetic Acid Core

Pyrazole derivatives are foundational heterocyclic compounds that form the core of numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-cancer agent Crizotinib.[4][5] The (3-hydroxy-1H-pyrazol-4-yl)acetic acid substructure, in particular, combines the metabolically stable pyrazole ring with a carboxylic acid moiety, which can serve as a critical anchor for target protein interactions, often forming key electrostatic bonds.[2][6][7]

The success of any therapeutic agent is contingent not only on its potency at the target site but also on its ability to reach that target in sufficient concentration and for an appropriate duration. This is governed by its ADME properties. Poor pharmacokinetics, such as low oral bioavailability, rapid metabolism, or unfavorable distribution, is a leading cause of failure in drug development. Therefore, a proactive and in-depth characterization of the PK profile of (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivatives is a critical, non-negotiable step in the discovery pipeline.

Core Pharmacokinetic Profile: ADME Characteristics

The journey of a drug through the body is a complex process. The inherent chemical properties of the pyrazole acetic acid scaffold influence each stage of this journey.

Absorption

For orally administered drugs, absorption is the process by which the compound enters the systemic circulation. Pyrazole derivatives, as a class, have demonstrated the potential for excellent oral bioavailability.[8][9]

  • Influencing Factors: The oral absorption of (3-hydroxy-1H-pyrazol-4-yl)acetic acid derivatives is governed by a balance between aqueous solubility and membrane permeability. The carboxylic acid group enhances solubility at physiological pH, while the pyrazole core and its substituents dictate lipophilicity.

  • Causality: A compound must first dissolve in the gastrointestinal fluids (favoring hydrophilicity) and then permeate the lipid-rich intestinal cell membranes (favoring lipophilicity). Optimizing this balance is key. Excessive lipophilicity can lead to poor dissolution, while high polarity can hinder membrane crossing.

Distribution

Once absorbed, a drug is distributed throughout the body via the bloodstream. Key parameters governing distribution are plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding: The acidic nature of these derivatives suggests potential binding to albumin in the plasma. Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect. High PPB can limit efficacy and reduce clearance.

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug partitions from the plasma into tissues. The pyrazole core's ability to be functionalized allows for fine-tuning of lipophilicity, which directly impacts Vd.[3] Highly lipophilic derivatives may distribute extensively into tissues, resulting in a large Vd, which can lead to longer half-lives but also potential for off-target accumulation.

Metabolism

Metabolism, or biotransformation, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble, and thus more easily excretable, substances. The liver is the primary site of drug metabolism, mediated largely by the Cytochrome P450 (CYP) family of enzymes.

  • Metabolic Stability: The pyrazole ring is generally considered a metabolically stable heterocycle, a feature that has contributed to its increased use in recently approved drugs.[2] This stability reduces the likelihood of rapid metabolic clearance, which helps in achieving sustained therapeutic concentrations.

  • Common Metabolic Pathways:

    • Hydroxylation: Oxidation of the pyrazole ring or its substituents is a common metabolic route.[10]

    • Conjugation: The hydroxyl group on the pyrazole ring or the carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation, to form highly polar metabolites. Studies on pyrazole itself have shown conjugation with pentose, suggesting complex metabolic pathways.[10]

  • Key Enzymes: For many pyrazole-containing drugs, CYP3A4 is a major metabolizing enzyme.[1] Early assessment of a derivative's interaction with CYP3A4 and other key isoforms (e.g., CYP2D6, CYP2C9) is critical to predict potential drug-drug interactions.

Excretion

Excretion is the final removal of the drug and its metabolites from the body.

  • Primary Routes: The primary routes of excretion for pyrazole derivatives are through the feces and urine.[1] The route depends on the physicochemical properties of the parent drug and its metabolites.

  • Renal vs. Biliary Excretion: Highly polar metabolites, such as glucuronide conjugates, are typically eliminated via the kidneys into the urine. Less polar compounds or those with higher molecular weight may be excreted into the bile and subsequently eliminated in the feces.

Experimental Workflows for Pharmacokinetic Profiling

A tiered, systematic approach to PK evaluation is essential. The following protocols represent a self-validating system, where in vitro assays predict in vivo outcomes, and in vivo results provide context for clinical performance.

In Vitro ADME Assays

These assays are performed early in the discovery process to rapidly screen and rank compounds.

Protocol 1: In Vitro Metabolic Stability Assessment

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • System: Human or rat liver microsomes (containing CYP enzymes).

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) to a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: A short in vitro t½ often correlates with high clearance and a short half-life in vivo, signaling potential issues with maintaining therapeutic exposure.

Protocol 2: Plasma Protein Binding (Equilibrium Dialysis)

  • Objective: To measure the fraction of a drug bound to plasma proteins.

  • System: Equilibrium dialysis apparatus with a semi-permeable membrane.

  • Procedure:

    • Place plasma (human or animal) in one chamber of the dialysis cell and a protein-free buffer in the other, separated by the membrane.

    • Add the test compound to the plasma chamber.

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

    • At the end of the incubation, take samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage bound using the formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.

  • Trustworthiness: This method is the gold standard because it directly measures the unbound concentration at equilibrium, providing a robust and reliable result.

In Vivo Pharmacokinetic Studies

These studies provide definitive data on how a drug behaves in a whole organism.

Protocol 3: Rat Pharmacokinetic Study

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, CL, Vd, t½) after intravenous and oral administration.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Procedure:

    • Dosing:

      • Intravenous (IV) Group: Administer the drug as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and is essential for calculating absolute bioavailability and clearance.

      • Oral (PO) Group: Administer the drug by oral gavage (e.g., 10 mg/kg).

    • Sample Collection: Collect blood samples (e.g., via tail or jugular vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Sample Processing: Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method (see section 3.3).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to derive PK parameters. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Methodology

Accurate quantification of the drug in biological matrices is the bedrock of any PK study.

Workflow: LC-MS/MS Method for Plasma Quantification

  • Sample Preparation: The goal is to remove interfering substances like proteins and phospholipids from the plasma sample.

    • Protein Precipitation (PPT): A fast but less clean method. Add cold acetonitrile (3:1 ratio) to the plasma sample, vortex, and centrifuge.

    • Solid-Phase Extraction (SPE): A more selective and cleaner method. Pass the plasma sample through a cartridge that retains the analyte, wash away interferences, and then elute the analyte with a strong solvent.[11]

  • Chromatographic Separation (LC): Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system to separate the analyte from any remaining matrix components before it enters the mass spectrometer.

  • Detection (MS/MS): A tandem mass spectrometer (triple quadrupole) provides exceptional sensitivity and selectivity. It is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).

  • Method Validation: The entire method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure the data is reliable and reproducible, following established regulatory guidelines.[12]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and decision-making.

Table 1: Representative Pharmacokinetic Parameters for Pyrazole Derivatives (Illustrative)

ParameterSymbolTypical Value RangeSignificance for Drug Development
Oral BioavailabilityF%20 - 80%High F% is desirable for oral drugs.[8][13]
Max ConcentrationCmaxVariesMust be above the therapeutic threshold but below toxic levels.
Time to CmaxTmax1 - 4 hoursIndicates the speed of absorption.
Area Under CurveAUCVariesRepresents total drug exposure over time.
ClearanceCLLow to ModerateHigh clearance can lead to a short duration of action.[8]
Half-life2 - 24 hoursDetermines dosing frequency.

Diagrams (Graphviz)

ADME_Workflow cluster_0 Administration & Absorption cluster_1 Distribution cluster_2 Metabolism & Excretion Oral Oral Dose GI GI Tract Oral->GI Portal Portal Vein GI->Portal Liver_FirstPass Liver (First-Pass) Portal->Liver_FirstPass Systemic Systemic Circulation Liver_FirstPass->Systemic Enters Circulation FreeDrug Free Drug Systemic->FreeDrug BoundDrug Protein-Bound Drug Systemic->BoundDrug Liver_Metabolism Liver (Metabolism) Systemic->Liver_Metabolism Metabolism Kidney Kidney (Excretion) Systemic->Kidney Excretion Tissues Tissues (Site of Action) FreeDrug->Tissues Tissues->FreeDrug Metabolites Metabolites Liver_Metabolism->Metabolites Bile Bile/Feces (Excretion) Metabolites->Kidney Metabolites->Bile

Caption: General workflow of a drug's ADME journey in the body.

Metabolism_Pathway Parent (3-hydroxy-1H-pyrazol-4-yl)acetic acid Derivative PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Parent->PhaseI PhaseII Phase II Metabolism (e.g., UGT Conjugation) Parent->PhaseII Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated Glucuronide Glucuronide Conjugate (Highly Polar) PhaseII->Glucuronide Hydroxylated->PhaseII Excretion Excretion (Urine/Bile) Glucuronide->Excretion

Caption: Common metabolic pathways for pyrazole derivatives.

Bioanalytical_Workflow Start Collect Plasma Sample Prep Sample Preparation (e.g., Protein Precipitation or SPE) Start->Prep LC LC Separation (UPLC/HPLC) Prep->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition & Quantification MS->Data End Report Concentration Data->End

Caption: Standard workflow for bioanalytical sample processing.

Conclusion and Future Perspectives

The (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold represents a promising platform for the development of novel therapeutics. Its favorable characteristics, including inherent metabolic stability and synthetic tractability, make it an attractive starting point for drug discovery campaigns. However, a deep and early understanding of the ADME properties of specific derivatives is essential to navigate the complexities of drug development successfully. By employing the systematic in vitro and in vivo workflows detailed in this guide, researchers can build a comprehensive pharmacokinetic profile, enabling data-driven decisions to optimize compounds, predict human PK, and ultimately increase the probability of clinical success. Future work should focus on developing quantitative structure-pharmacokinetic relationship (QSPkR) models for this class to further accelerate the design of derivatives with superior drug-like properties.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]

  • Gomtsyan, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-43. [Link]

  • Al-Ostoot, F. H., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(22), 6969. [Link]

  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-10. [Link]

  • Singh, R. P., & Kaur, H. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 01006. [Link]

  • Patel, R., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16474-16493. [Link]

  • Khan, I., et al. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1865-1886. [Link]

  • Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 237-248. [Link]

  • Karrouchi, K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 677717. [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Ben-Mbarek, A., et al. (2023). Graph of oral bioavailability for pyrazole substances. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Sharma, M., & Kumar, V. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon AWS. [Link]

  • Iacob, A. G., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 606. [Link]

  • Kumar, V., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

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Exploratory

Preliminary Toxicity Screening of (3-hydroxy-1H-pyrazol-4-yl)acetic acid: An In-Depth Technical Guide

Introduction (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] As with any novel chemical entity intended for potential therapeutic use, a thorough evaluation of its toxicological profile is a critical step in early-stage drug development. This guide provides a comprehensive framework for the preliminary toxicity screening of (3-hydroxy-1H-pyrazol-4-yl)acetic acid, outlining a logical, tiered approach that encompasses in silico, in vitro, and in vivo methodologies. The experimental design described herein is grounded in established protocols and regulatory guidelines to ensure scientific rigor and data integrity.

The core objective of this preliminary screening is to identify potential safety liabilities, establish an initial therapeutic window, and guide go/no-go decisions for further development. By integrating computational predictions with robust experimental data, we can build a foundational understanding of the compound's intrinsic toxicity.

Section 1: In Silico Toxicity Prediction

Before embarking on resource-intensive experimental studies, in silico methods offer a rapid and cost-effective means to predict potential toxicities based on the chemical structure of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. These computational models leverage large datasets of known toxic compounds to identify structural alerts and predict various toxicity endpoints.

Rationale for In Silico Screening

Computational toxicology tools can flag potential hazards such as mutagenicity, carcinogenicity, and organ-specific toxicities.[4] This information is invaluable for prioritizing which experimental assays to conduct and for designing more focused studies. Several well-established platforms can be utilized for this purpose.

Recommended In Silico Tools and Endpoints

A summary of recommended in silico tools and the key toxicological endpoints to be assessed is presented in Table 1.

Toxicity Endpoint Recommended In Silico Tool(s) Justification
Mutagenicity (Ames)ProTox-3.0, T.E.S.T.Predicts the likelihood of the compound causing DNA mutations, a critical early indicator of carcinogenic potential.[4][5][6]
CarcinogenicityProTox-3.0Provides an early warning for potential long-term cancer risk.[5][6]
Acute Oral Toxicity (LD50)ProTox-3.0, T.E.S.T.Estimates the lethal dose 50, which is crucial for planning in vivo studies and for initial hazard classification.[4][5][6]
Organ Toxicity (e.g., Hepatotoxicity)ProTox-3.0Identifies potential target organs for toxicity, guiding the selection of relevant in vitro cell models and in vivo histopathological analysis.[5][6]
hERG InhibitionProTox-3.0Predicts potential for cardiotoxicity by assessing the blockade of the hERG potassium channel.[6]

This table provides a non-exhaustive list of freely available and widely used in silico toxicology prediction tools.

Workflow for In Silico Analysis

The following diagram illustrates the workflow for the in silico toxicity assessment of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

in_silico_workflow cluster_input Input cluster_prediction Toxicity Prediction cluster_endpoints Predicted Endpoints cluster_analysis Analysis & Reporting compound (3-hydroxy-1H-pyrazol-4-yl)acetic acid (SMILES/InChI) protox ProTox-3.0 compound->protox Submit Structure test T.E.S.T. compound->test Submit Structure mutagenicity Mutagenicity protox->mutagenicity carcinogenicity Carcinogenicity protox->carcinogenicity ld50 Acute Oral Toxicity (LD50) protox->ld50 organ_toxicity Organ Toxicity protox->organ_toxicity herg hERG Inhibition protox->herg test->mutagenicity test->ld50 report Toxicity Profile Report mutagenicity->report Consolidate Data carcinogenicity->report Consolidate Data ld50->report Consolidate Data organ_toxicity->report Consolidate Data herg->report Consolidate Data

Caption: Workflow for in silico toxicity prediction.

Section 2: In Vitro Toxicity Assessment

In vitro assays are the next tier in the screening cascade, providing experimental data on the compound's effects at the cellular level. These assays are crucial for determining cytotoxicity and mutagenic potential.

Cytotoxicity Assays

Cytotoxicity assays measure the concentration at which a compound is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the compound's potency in causing cell death.[7]

This initial assessment of a compound's toxicity towards both cancerous and non-cancerous cell lines helps to establish a therapeutic index.[8][9] A favorable compound will show high potency against a target (e.g., cancer cells) and low potency against normal cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8][10]

Materials:

  • (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of (3-hydroxy-1H-pyrazol-4-yl)acetic acid in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle and no-treatment controls.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

The results of the cytotoxicity assay should be presented in a clear and concise table.

Cell Line Exposure Time (h) IC50 (µM)
HepG224
48
72
HEK29324
48
72
Cancer Cell Line24
48
72
Genotoxicity Assay: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[11][12][13] It is a standard component of preclinical safety evaluation.[14]

This assay is a rapid and sensitive method to detect point mutations and frameshift mutations in the DNA of specific bacterial strains.[15] A positive result is an indicator of potential carcinogenicity.

Materials:

  • (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[11]

  • Escherichia coli strain (e.g., WP2 uvrA)

  • S9 fraction (for metabolic activation)[11]

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation with S9: For metabolic activation, pre-incubate the test compound with the S9 fraction.

  • Plate Incorporation: Mix the bacterial culture, the test compound (with or without S9), and molten top agar. Pour the mixture onto minimal glucose agar plates.[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[12]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

The results of the Ames test should be tabulated, showing the number of revertant colonies for each bacterial strain, with and without metabolic activation.

Bacterial Strain Metabolic Activation (S9) Compound Concentration (µ g/plate ) Mean Revertant Colonies ± SD Mutagenicity Ratio
TA98-0 (Vehicle)
C1
C2
+0 (Vehicle)
C1
C2
TA100-0 (Vehicle)
C1
C2
+0 (Vehicle)
C1
C2

Section 3: In Vivo Acute Oral Toxicity Study

Following the in vitro assessment, a preliminary in vivo study is conducted to evaluate the systemic toxicity of (3-hydroxy-1H-pyrazol-4-yl)acetic acid after a single oral dose. This study is designed in accordance with OECD guidelines to ensure animal welfare and data quality.[16][17][18]

Rationale for Acute Oral Toxicity Testing

This study provides information on the potential health hazards that may arise from short-term exposure to the compound.[19] It helps in determining the LD50 and identifying clinical signs of toxicity and target organs.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[16]

Animals:

  • Healthy, young adult rodents (rats or mice), typically females.[16]

Procedure:

  • Dose Selection: Based on in silico predictions and in vitro data, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.[18][20]

  • Dosing: Administer the compound orally to a group of three animals.[16]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[20]

  • Stepwise Procedure: The outcome of the first step determines the next dose level. If no mortality is observed, the next higher dose is used. If mortality occurs, the next lower dose is tested.[16]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[20]

Data Presentation

The results of the acute oral toxicity study should be summarized in a table.

Dose (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Body Weight Changes Gross Necropsy Findings
53
503
3003
20003
Integrated Toxicity Assessment Workflow

The following diagram illustrates the integrated workflow for the preliminary toxicity screening of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

integrated_toxicity_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making in_silico Computational Toxicity Prediction cytotoxicity Cytotoxicity Assays (e.g., MTT) in_silico->cytotoxicity Guide Assay Selection genotoxicity Genotoxicity Assay (Ames Test) cytotoxicity->genotoxicity acute_toxicity Acute Oral Toxicity (OECD 423) genotoxicity->acute_toxicity Inform Dose Selection decision Go/No-Go Decision for Further Development acute_toxicity->decision

Caption: Integrated workflow for preliminary toxicity screening.

Section 4: Discussion and Interpretation

The data generated from this tiered approach will provide a preliminary but comprehensive toxicological profile of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

  • In Silico: The computational predictions will have highlighted potential areas of concern that were subsequently investigated experimentally.

  • In Vitro: The cytotoxicity data will establish the compound's potency in causing cell death and provide an initial therapeutic index. The Ames test will indicate its mutagenic potential.

  • In Vivo: The acute oral toxicity study will provide an estimate of the LD50, identify clinical signs of toxicity, and point to potential target organs.

A holistic analysis of these results is essential. For instance, if the compound shows cytotoxicity in vitro, the in vivo study will help to determine if this translates to systemic toxicity. If the Ames test is positive, further genotoxicity studies will be warranted.

It is important to consider the metabolic fate of pyrazole compounds. Metabolism can lead to the formation of reactive metabolites that may be responsible for toxicity.[21] While a full metabolic study is beyond the scope of a preliminary screen, the inclusion of the S9 fraction in the Ames test provides an initial indication of whether metabolic activation influences genotoxicity.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the preliminary toxicity screening of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. By following this tiered approach, researchers can efficiently and effectively gather the necessary data to make informed decisions about the continued development of this and other novel pyrazole derivatives. The integration of in silico, in vitro, and in vivo methods ensures a comprehensive initial safety assessment, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

  • In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. (n.d.).
  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10).
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.).
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC. (n.d.).
  • Ames Test Protocol | AAT Bioquest. (n.d.).
  • ProTox-3.0 - Prediction of TOXicity of chemicals. (2024, May 15).
  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (n.d.).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Review of Software Tools for Toxicity Prediction - JRC Publications Repository. (n.d.).
  • The Ames Test. (2024, October 14).
  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect - Gyan Sanchay. (n.d.).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. (n.d.).
  • Microbial Mutagenicity Assay: Ames Test - PubMed. (2018, March 20).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • Ames Mutagenicity Test | Nelson Labs. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - Oriental Journal of Chemistry. (n.d.).
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - ResearchGate. (2017, November 30).
  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals - Oxford Academic. (2024, April 22).
  • (3-hydroxy-1H-pyrazol-4-yl)acetic acid - Sigma-Aldrich. (n.d.).
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - Amazon AWS. (n.d.).
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (2025, September 12).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
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  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • [1-(2-CHLORO-PHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-ACETIC ACID. (n.d.).
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Foundational

thermodynamic stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

An In-Depth Technical Guide to the Thermodynamic Stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic stability is paramount for its development, handling, and storage. This guide provides a comprehensive overview of the theoretical and practical aspects of assessing the thermodynamic stability of this molecule. We delve into the structural features influencing its stability, potential degradation pathways, and the experimental and computational methodologies for its characterization. This document is intended to be a valuable resource for researchers and professionals working with this and related pyrazole derivatives.

Table of Contents

  • Introduction to (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • Theoretical Framework of Thermodynamic Stability

  • Experimental Assessment of Thermodynamic Stability

  • Computational Investigation of Thermodynamic Stability

  • Stabilization Strategies

  • References

Introduction to (3-hydroxy-1H-pyrazol-4-yl)acetic acid

(3-hydroxy-1H-pyrazol-4-yl)acetic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The presence of both a hydroxyl and an acetic acid functional group on the pyrazole core suggests its potential as a versatile building block in drug discovery and a functional material.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Instability can lead to degradation, resulting in loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive evaluation of the thermodynamic stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is essential during its development.

Theoretical Framework of Thermodynamic Stability

The inherent stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is governed by the interplay of several structural and electronic factors.

The Pyrazole Ring: An Aromatic Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity contributes significantly to its overall stability. The delocalization of π-electrons across the ring system lowers the molecule's overall energy, making it less susceptible to degradation.

Tautomerism: A Key Consideration

The "3-hydroxy" substituent on the pyrazole ring introduces the possibility of tautomerism. (3-hydroxy-1H-pyrazol-4-yl)acetic acid can exist in several tautomeric forms, including the keto-enol and lactam-lactim forms. The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of other substituents.[3][4] Identifying the most stable tautomer is crucial as it represents the ground state of the molecule and dictates its physicochemical properties and reactivity. Computational methods like Density Functional Theory (DFT) are invaluable for determining the relative energies of these tautomers.[4][5]

Potential Degradation Pathways

Several degradation pathways can compromise the stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid:

  • Decarboxylation: Heterocyclic acetic acids are known to undergo decarboxylation, particularly at elevated temperatures.[6] This process involves the loss of carbon dioxide from the acetic acid moiety, leading to the formation of 4-methyl-1H-pyrazol-3-ol. The reaction can proceed through either the neutral free acid or a zwitterionic intermediate.[6]

  • Oxidation: The pyrazole ring and the hydroxyl group can be susceptible to oxidation, especially in the presence of oxygen, light, or metal ions. Oxidative degradation can lead to the formation of various byproducts, potentially altering the biological activity and safety profile of the compound.

  • Ring Opening: Although the pyrazole ring is generally stable, under harsh conditions such as extreme pH or high temperatures, ring-opening reactions can occur. These reactions often involve the cleavage of the N-N bond.[7]

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical and chromatographic techniques is employed to experimentally evaluate the thermodynamic stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of the compound.

Protocol for Thermogravimetric Analysis:

  • Accurately weigh 5-10 mg of (3-hydroxy-1H-pyrazol-4-yl)acetic acid into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

Data Interpretation: The resulting TGA curve will show the temperature at which significant mass loss occurs, indicating the onset of decomposition. The percentage of mass loss can be correlated with specific degradation events, such as decarboxylation.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and decomposition temperature of a compound.[10][11][12]

Protocol for Differential Scanning Calorimetry:

  • Accurately weigh 2-5 mg of (3-hydroxy-1H-pyrazol-4-yl)acetic acid into a DSC pan.

  • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the heat flow as a function of temperature.

Data Interpretation: An endothermic peak in the DSC thermogram corresponds to the melting of the compound. An exothermic peak following the melting point often indicates decomposition.[11] The onset temperature of the decomposition peak is a key indicator of thermal stability.

ParameterDescriptionTypical Value for Stable Pyrazole Derivatives
Melting Point (Tm) Temperature at which the solid-liquid phase transition occurs.> 150 °C
Decomposition Onset (Td) Temperature at which decomposition begins.> 200 °C
Mass Loss at Td Percentage of mass lost at the decomposition temperature.Varies depending on decomposition pathway.

Table 1: Key parameters obtained from TGA and DSC for stability assessment.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products over time under various stress conditions (e.g., heat, humidity, light) as outlined in ICH guidelines.

Computational Investigation of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the intrinsic stability of molecules.[5]

Workflow for Computational Stability Analysis:

Caption: Workflow for computational stability analysis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

Step-by-Step Computational Protocol:

  • Tautomer Generation: Generate all possible tautomers of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][5]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

  • Thermodynamic Parameter Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to identify the most stable form.

  • Bond Dissociation Energy (BDE) Analysis: Calculate the BDEs of key bonds to identify the weakest bonds, which are likely to break first during thermal decomposition.

  • Transition State Searching: For predicted degradation pathways like decarboxylation, locate the transition state structures to calculate the activation energy barriers.

Stabilization Strategies

If the intrinsic stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is found to be suboptimal, several strategies can be employed to enhance its stability:

  • Salt Formation: Converting the acetic acid moiety into a salt with a suitable counter-ion can significantly improve its stability by preventing decarboxylation.

  • Formulation with Excipients: Incorporating antioxidants or chelating agents into the formulation can mitigate oxidative degradation.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit different stabilities. A thorough polymorph screen can identify the most stable crystalline form.

  • Packaging and Storage: Appropriate packaging that protects the compound from light, moisture, and oxygen is crucial for maintaining its stability over its shelf life. Storage at controlled temperature and humidity is also essential.

Conclusion

The thermodynamic stability of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a critical parameter that must be thoroughly investigated to ensure its quality, safety, and efficacy in any potential application. This guide has provided a comprehensive framework for understanding and evaluating its stability, encompassing theoretical considerations, experimental protocols, and computational approaches. A systematic application of these methodologies will enable researchers and drug development professionals to build a robust stability profile for this promising molecule, facilitating its successful translation from the laboratory to the market.

References

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • New Journal of Chemistry (RSC Publishing). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.
  • ResearchGate. Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF.
  • PMC. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Journal of the American Chemical Society. The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations1.
  • ResearchGate. (2026, February 23). Thermal Decomposition of Nitropyrazoles.
  • ResearchGate. TGA thermographs of PF, PYZ, and PF−PYZ compounds.
  • ResearchGate. Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15....
  • Organic Letters. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. Differential scanning calorimetry at 5 K/min.
  • PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • ACS Publications. (2024, September 2). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry.
  • ACS Publications. (2024, September 2). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry.
  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.
  • ACS Publications. (2022, August 22). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (a) Thermal gravimetric analysis (TGA) and (b) derivative....
  • MDPI. (2020, November 16). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • (2024, May 1). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation.
  • Amazon AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • ResearchGate. Synthesis, Stability and Computational Study of some Ester Derivatives of Theophylline-7-acetic Acid with Antiproliferative Activity.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • IJCRT.org. STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW.
  • PMC. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP).
  • EMA. Stability Testing of Biotechnological/Biological Products.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The decarboxylation of some heterocyclic acetic acids.
  • Sigma-Aldrich. (3-hydroxy-1H-pyrazol-4-yl)acetic acid.
  • ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid, a valuable heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the formation of a pyrazole ester intermediate via the reaction of diethyl 2-(ethoxymethylene)malonate (DEEMM) with hydrazine hydrate, followed by alkaline hydrolysis to yield the target carboxylic acid. This guide is designed to be self-contained, offering detailed experimental procedures, explanations of the chemical principles, and characterization guidelines to ensure reproducible and reliable results.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold, in particular, presents a versatile platform for the development of novel therapeutic agents due to its unique structural features and potential for diverse functionalization. This application note details a reliable and scalable laboratory synthesis of this important molecule.

Overall Synthetic Scheme

The synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is achieved in two primary steps as illustrated below:

Synthesis_Scheme DEEMM Diethyl 2-(ethoxymethylene)malonate (DEEMM) Intermediate Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate DEEMM->Intermediate Step 1: Cyclization (Ethanol, NaOEt) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate FinalProduct (3-hydroxy-1H-pyrazol-4-yl)acetic acid Intermediate->FinalProduct Step 2: Hydrolysis (NaOH, THF/H₂O)

Figure 1: Overall synthetic workflow for (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

Part 1: Synthesis of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (Intermediate)

This initial step involves the cyclization of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Mechanism and Rationale

The reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of DEEMM, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring. The use of sodium ethoxide facilitates the reaction by creating a more favorable environment for the cyclization to occur.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
Diethyl 2-(ethoxymethylene)malonate216.221.021.6 g
Hydrazine monohydrate (~64% hydrazine)50.062.010.0 mL
Sodium Ethoxide68.051.510.4 g
Ethanol (absolute)46.07-400 mL
Hydrochloric Acid (10 M)36.46As needed-
Chloroform119.38-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (10.4 g, 0.15 mol) in absolute ethanol (400 mL).

  • To this solution, add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.10 mol).

  • Cool the mixture in an ice-water bath.

  • Slowly add hydrazine monohydrate (10.0 mL, 0.20 mol) to the cooled solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with water (200 mL).

  • Carefully adjust the pH of the mixture to approximately 6 with 10 M hydrochloric acid.

  • Extract the aqueous layer with chloroform (3 x 150 mL).

  • Further acidify the aqueous phase to pH 2 and extract again with chloroform (2 x 100 mL).

  • Combine all organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Wash the crude product with a minimal amount of cold methanol and then diethyl ether to afford ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate as a white solid.

Expected Yield: Approximately 80%[1]

Characterization (Literature Data):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H).[1]

Part 2: Synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid (Final Product)

The second and final step is the saponification of the ester group of the intermediate to the corresponding carboxylic acid using a strong base.

Mechanism and Rationale

Alkaline hydrolysis, or saponification, is a classic method for converting esters to carboxylic acids. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step is necessary to protonate the carboxylate salt and yield the desired carboxylic acid. A mixture of an organic solvent like THF and water is often used to ensure the solubility of both the ester and the inorganic base.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate170.161.017.0 g
Sodium Hydroxide (NaOH)40.002.510.0 g
Tetrahydrofuran (THF)72.11-150 mL
Water18.02-50 mL
Hydrochloric Acid (6 M)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (17.0 g, 0.1 mol) in a mixture of THF (150 mL) and water (50 mL).[2]

  • Add sodium hydroxide (10.0 g, 0.25 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid. A precipitate should form.[3]

  • Stir the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain (3-hydroxy-1H-pyrazol-4-yl)acetic acid as a solid.

Purification (Optional):

If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the pyrazole and acetic acid protons and the absence of the ethyl ester signals.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and C=O stretching vibrations of the carboxylic acid and the N-H and C=N bonds of the pyrazole ring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Sodium ethoxide and sodium hydroxide are corrosive bases. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of intermediate Incomplete reactionEnsure the reaction is run for the full duration and monitor by TLC. Check the quality of the hydrazine hydrate.
Loss during workupBe careful with the pH adjustments and ensure thorough extraction.
Step 2: Incomplete hydrolysis Insufficient base or reaction timeUse a sufficient excess of NaOH and monitor the reaction by TLC until the starting material is consumed. Increase the reflux time if necessary.
Final product is an oil or gummy solid Impurities presentEnsure the final product is thoroughly washed with cold water. Recrystallization may be necessary to obtain a crystalline solid.
Residual solventDry the product thoroughly under vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. By following these procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs. The clear, step-by-step instructions, coupled with explanations of the underlying chemistry, aim to facilitate a successful and reproducible synthesis.

References

  • PMC. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Available from: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

Abstract This guide provides a detailed framework for the structural elucidation of (3-hydroxy-1H-pyrazol-4-yl)acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the structural elucidation of (3-hydroxy-1H-pyrazol-4-yl)acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond a simple listing of protocols to explain the causal-driven experimental design required for unambiguous characterization. This includes the rationale for solvent selection, the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a D₂O exchange study for the definitive assignment of labile protons. The protocols and interpretation strategies outlined herein are designed to serve as a robust, self-validating system for researchers working with substituted pyrazoles and other complex heterocyclic systems.

Introduction: The Structural Challenge

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile functionality offered by its pyrazole core, hydroxyl group, and carboxylic acid moiety. Accurate and complete structural verification is the bedrock of any further research, ensuring that biological activity or material properties are correctly attributed.

The molecule presents several key characterization challenges that NMR spectroscopy is uniquely suited to address:

  • Tautomerism: The 3-hydroxy-pyrazole moiety can exist in equilibrium with its 3-oxo-pyrazoline tautomer. The observed NMR spectrum will reflect the dominant form in a given solvent, a critical insight for understanding its chemical reactivity.

  • Quaternary Carbons: The structure contains four non-protonated carbon atoms (C3, C4, C5, and the carboxyl carbon) that are invisible in standard proton NMR and require advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) for their assignment.

  • Labile Protons: The presence of three exchangeable protons (N1-H, C3-OH, and COOH) necessitates specific experiments, such as D₂O exchange, to confirm their identity and distinguish them from stable C-H signals.

This document provides the experimental and interpretive logic to navigate these challenges effectively.

Experimental Design & Rationale

A multi-step, logical workflow is essential for the complete and accurate assignment of all proton and carbon signals. The workflow is designed to build upon previous results, with each experiment providing a new layer of structural information.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR cluster_2d Phase 3: 2D NMR cluster_analysis Phase 4: Elucidation prep Sample Preparation (~10 mg in 0.7 mL DMSO-d₆) H1 ¹H NMR (Initial Proton Map) prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 D2O D₂O Exchange (Identify Labile H) H1->D2O DEPT DEPT-135 (CH vs CH₂ ID) C13->DEPT HSQC HSQC (Direct ¹J C-H Bonds) DEPT->HSQC D2O->HSQC HMBC HMBC (Long-Range nJ C-H Bonds) HSQC->HMBC Analysis Structure Verification & Final Assignment HMBC->Analysis COSY COSY (H-H Coupling) COSY->Analysis G cluster_mol Key HMBC Correlations mol H5 H5 C3 C3 H5->C3 ³J C4 C4 H5->C4 ²J Halpha Halpha->C4 ²J C_carboxyl C' (COOH) Halpha->C_carboxyl ²J C5 C5 Halpha->C5 ³J

Caption: Key HMBC correlations for structural assignment.

  • H5 Correlations (Red Arrows): The proton at C5 will show a two-bond correlation (²J) to the substituted carbon C4 and a three-bond correlation (³J) to the hydroxyl-bearing carbon C3. This definitively establishes the relative positions of C3, C4, and C5.

  • Hα Correlations (Blue Arrows): The methylene protons (Hα) are even more informative. They will show a two-bond correlation (²J) to C4, confirming the attachment point of the acetic acid side chain. They will also show a three-bond correlation (³J) to C5 and a crucial two-bond correlation (²J) to the carboxyl carbon (C'). This single set of correlations links the entire side chain to the pyrazole ring.

Conclusion

By employing a systematic combination of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of (3-hydroxy-1H-pyrazol-4-yl)acetic acid can be achieved. The use of DMSO-d₆ is paramount for observing all labile protons, while the HMBC experiment serves as the definitive tool for assigning the quaternary carbons and confirming the overall connectivity. This application note provides a robust, logic-driven protocol that ensures high confidence in the structural elucidation of this and similar heterocyclic molecules, forming a reliable foundation for further research and development.

References

  • Al-Hourani, B., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules. Available at: [Link]

  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at: [Link]

  • Singh, K., & Phougat, H. (2024). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon AWS. Available at: [Link]

  • University of Bath (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Bath. Available at: [Link]

  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates. Available at: [Link]

  • Abreu, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (2012). ¹³C NMR spectrum of Acetic Acid-d4. AIST. Available at: [Link]

  • The Royal Society of Chemistry (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

  • Z. Rappoport (Ed.). (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. The Chemistry of Functional Groups. Available at: [Link]

  • International Journal of Research and Analytical Reviews (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. IJRAR. Available at: [Link]

  • Duddeck, H., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR. Available at: [Link]

  • Wzorek, Z., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Muslukhov, R. R., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry. Available at: [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). {9-hydroxy-1-methyl-10-oxo-3h,4h-naphtho[2,3-c]pyran-3-yl}acetic acid ¹H NMR Spectrum. NP-MRD. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Sciences (2013). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. IJCPS. Available at: [Link]

  • MDPI (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Available at: [Link]

  • ACS Publications (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • PubMed (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Journal of the American Chemical Society. Available at: [Link]

  • Reich, H. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (2012). ¹H NMR spectrum of Acetic Acid-d4. AIST. Available at: [Link]

  • ResearchGate (2023). The ¹H–NMR spectrum of acetic acid in a glass insert. ResearchGate. Available at: [Link]

Method

Application Notes and Protocols for the Crystallization and Purification of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

Introduction: The Critical Role of Purity for (3-hydroxy-1H-pyrazol-4-yl)acetic acid in Pharmaceutical Research (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a key heterocyclic building block in medicinal chemistry. The pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for (3-hydroxy-1H-pyrazol-4-yl)acetic acid in Pharmaceutical Research

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a key heterocyclic building block in medicinal chemistry. The pyrazole motif is a versatile scaffold found in a wide array of pharmacologically active agents, including anti-inflammatory, anti-hyperglycemic, and anti-cancer drugs[1]. The dual functionality of a hydroxyl group and a carboxylic acid moiety imparts a high degree of polarity to the molecule, presenting unique challenges and opportunities for its purification. Achieving high purity of this intermediate is paramount, as even minute impurities can have a significant impact on the outcome of subsequent synthetic steps and the biological activity of the final drug candidate.

This application note provides a comprehensive guide to the crystallization-based purification of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. We will explore several effective crystallization techniques, delving into the scientific principles that underpin solvent selection and methodological design. The protocols provided are designed to be robust and adaptable, enabling researchers to obtain material of high purity and crystallinity, suitable for the stringent demands of drug development.

Physicochemical Properties and Tautomerism: Guiding Principles for Crystallization

A thorough understanding of the physicochemical properties of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is fundamental to developing a successful crystallization strategy. While experimental data for this specific molecule is not widely available, we can infer key characteristics from its structure and from closely related analogs.

The presence of both a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a carboxylic acid group, which is also a strong hydrogen bond donor and acceptor, suggests that the molecule is capable of forming extensive intermolecular hydrogen bonding networks. This is a key factor in its crystalline structure and solubility behavior[2].

Tautomerism: It is important to recognize that (3-hydroxy-1H-pyrazol-4-yl)acetic acid can exist in several tautomeric forms. The 3-hydroxy-pyrazole can be in equilibrium with its 3-oxo-pyrazoline form[3]. The predominant tautomer in solution and in the solid state will be influenced by the solvent and the crystalline packing forces. For the purpose of these protocols, we will refer to the compound as (3-hydroxy-1H-pyrazol-4-yl)acetic acid, while acknowledging that other tautomers may be present.

Table 1: Estimated Physicochemical Properties of (3-hydroxy-1H-pyrazol-4-yl)acetic acid and Related Analogs

PropertyEstimated/Analog ValueRationale and Implications for Crystallization
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Calculated XLogP3 -0.1This low value, from the ethyl ester analog, indicates high polarity, suggesting good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in non-polar solvents like hexanes and toluene[4].
pKa (estimated) Carboxylic Acid: ~3-5, Pyrazole N-H: ~9-11, Hydroxyl: ~8-10The acidic carboxylic acid and the weakly acidic pyrazole N-H and hydroxyl groups allow for purification strategies based on pH shifts and the formation of salts.
Melting Point (Analog) 188 °C (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)A relatively high melting point for a related compound suggests strong intermolecular forces in the crystal lattice. This is favorable for crystallization[3].

Crystallization Methodologies: A Multi-faceted Approach

Given the polar nature of the target compound, several crystallization techniques are likely to be effective. The choice of method will depend on the impurity profile of the crude material and the desired scale of the purification.

Cooling Crystallization

This is the most common and often the most straightforward crystallization technique. It relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature.

Core Principle: The crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

Anti-Solvent Addition (or Solvent-Shifting) Crystallization

This method is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Core Principle: The crude material is dissolved in a "good" solvent in which it has high solubility. A miscible "anti-solvent," in which the compound has low solubility, is then slowly added. This reduces the overall solvating power of the solvent system, inducing crystallization.

pH-Shift Crystallization

This technique leverages the acidic nature of the carboxylic acid group. It is an excellent method for removing neutral or basic impurities.

Core Principle: The crude material is dissolved in an aqueous basic solution, forming a soluble salt. Any insoluble impurities are removed by filtration. The clear filtrate is then slowly acidified, which protonates the carboxylate, causing the neutral, less soluble (3-hydroxy-1H-pyrazol-4-yl)acetic acid to precipitate or crystallize out of solution.

Acid Addition Salt Formation and Crystallization

For pyrazoles, forming an acid addition salt can be an effective purification strategy, as the resulting salt often has different solubility properties and a higher propensity to crystallize than the free base[5][6].

Core Principle: The pyrazole is dissolved in an organic solvent, and a suitable acid (e.g., hydrochloric acid, oxalic acid) is added to form the corresponding salt. The salt, being less soluble in the organic solvent, crystallizes out. The pure pyrazole can then be liberated by neutralization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from an Aqueous Alcohol Mixture

This protocol is a good starting point due to the high polarity of the target compound.

Materials:

  • Crude (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • Ethanol (or Methanol)

  • Deionized Water

  • Erlenmeyer flask

  • Hotplate with stirring capabilities

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Dissolution: Place the crude (3-hydroxy-1H-pyrazol-4-yl)acetic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a 1:1 mixture of ethanol and water.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the hot 1:1 ethanol/water mixture until the solid has completely dissolved. Aim for a clear, saturated solution at the boiling point of the solvent mixture.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 1: Workflow for Cooling Crystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Crude Compound c Heat & Stir a->c b Solvent b->c d Slow Cooling c->d e Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h i i h->i Pure Crystals

Caption: Workflow for purifying a compound via cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This protocol is effective if a solvent is found in which the compound is very soluble, and a miscible anti-solvent is available.

Materials:

  • Crude (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • "Good" solvent (e.g., Methanol, DMF)

  • "Anti-solvent" (e.g., Dichloromethane, Ethyl Acetate)

  • Erlenmeyer flask with stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes persistently turbid.

  • Induce Crystallization: If crystals do not form immediately, add a seed crystal or gently scratch the inside of the flask with a glass rod.

  • Equilibration: Allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystallization.

  • Cooling: Cool the flask in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Diagram 2: Workflow for Anti-Solvent Crystallization

Caption: Workflow for purification using anti-solvent crystallization.

Protocol 3: pH-Shift Crystallization

An excellent choice for removing non-acidic impurities.

Materials:

  • Crude (3-hydroxy-1H-pyrazol-4-yl)acetic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Beaker and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Basification: Dissolve the crude material in an aqueous solution of 1 M NaOH. Use a pH meter to ensure the pH is >10 to fully deprotonate the carboxylic acid.

  • Filtration of Impurities: If any solids remain, filter the basic solution to remove insoluble impurities.

  • Acidification: Slowly add 1 M HCl to the clear filtrate with vigorous stirring. Monitor the pH.

  • Crystallization: As the pH drops below ~5, the (3-hydroxy-1H-pyrazol-4-yl)acetic acid will begin to precipitate. Continue adding HCl until the pH is around 2-3 to ensure complete protonation and precipitation.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to allow the crystals to grow.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the purified product under vacuum.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is too supersaturated or the cooling is too rapid. To remedy this, add more solvent to the hot solution, ensure cooling is very slow, or try a different solvent system.

  • Poor Crystal Formation: If crystallization is sluggish, try adding a seed crystal of pure material or scratching the inner surface of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Solvent Selection: The key to successful crystallization is finding the right solvent. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. A preliminary solvent screen with small amounts of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) is highly recommended.

Conclusion

The purification of (3-hydroxy-1H-pyrazol-4-yl)acetic acid can be effectively achieved through a variety of crystallization techniques. The choice of method should be guided by the physicochemical properties of the compound and the nature of the impurities present. The protocols outlined in this application note provide a solid foundation for researchers to develop a robust and scalable purification process, ensuring the high quality of this critical pharmaceutical intermediate.

References

  • (Pyrazol-4-yl)aceticyl)
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. ScienceDirect. [Link]

  • Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | C7H10N2O3 | CID 16761720. PubChem. [Link]

Sources

Application

Preparation and Handling of (3-Hydroxy-1H-pyrazol-4-yl)acetic Acid Stock Solutions for In Vitro Cell Culture Assays

Executive Summary (3-Hydroxy-1H-pyrazol-4-yl)acetic acid is a critical heterocyclic building block and pharmacological fragment heavily utilized in the development of soluble guanylate cyclase (sGC) stimulators [1] and l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Hydroxy-1H-pyrazol-4-yl)acetic acid is a critical heterocyclic building block and pharmacological fragment heavily utilized in the development of soluble guanylate cyclase (sGC) stimulators [1] and lysophosphatidic acid receptor 1 (LPAR1) antagonists [2]. While fully elaborated derivatives of this compound demonstrate potent anti-fibrotic and vasodilatory properties, the parent fragment is frequently employed in in vitro cell culture assays as a baseline comparator, structural control, or starting point in fragment-based drug discovery (FBDD).

Because of its specific hydrogen-bonding network and acidic moiety, preparing stable, bioavailable stock solutions requires strict adherence to solvent compatibility and handling protocols. This application note provides a self-validating, causality-driven methodology for preparing and maintaining these stock solutions for high-throughput screening and cell-based assays.

Physicochemical Profiling

Understanding the physicochemical nature of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is the first step in predicting its behavior in solution. The presence of both a hydroxyl group on the pyrazole ring and a terminal carboxylic acid creates a dense intermolecular hydrogen-bonding lattice, which directly dictates its solubility profile.

ParameterSpecificationImpact on Assay Preparation
Chemical Name 2-(3-hydroxy-1H-pyrazol-4-yl)acetic acidContains acidic protons; pH-sensitive solubility.
CAS Number 876716-99-3Unique identifier for reagent sourcing.
Molecular Formula C₅H₆N₂O₃Low molecular weight; highly polar fragment.
Molecular Weight 142.11 g/mol Requires precise micro-analytical balances for weighing.
Primary Solvents Anhydrous DMSO, DMFDisrupts crystal lattice; required for master stock.
Aqueous Solubility Sparingly soluble (neutral pH)Prone to micro-precipitation in unbuffered media.

Mechanistic Context: Pyrazole Derivatives in Pharmacology

To understand why this compound is tested in cell lines (such as human lung fibroblasts or endothelial cells), one must look at the downstream signaling pathways it influences. Pyrazole-acetic acid derivatives act as synergistic stimulators of sGC. They bind to the enzyme independently of nitric oxide (NO), stabilizing the active conformation of sGC and driving the conversion of GTP to cGMP, which ultimately promotes vasodilation and anti-fibrotic gene expression [1].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Compound Pyrazole Derivative (sGC Stimulator) Compound->sGC Synergistic Stimulation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Downstream Vasodilation & Anti-fibrosis cGMP->Downstream Activates PKG

Fig 1. Mechanistic pathway of sGC stimulation by pyrazole derivatives leading to vasodilation.

Reagent Preparation Causality (The "Why")

A robust protocol is built on scientific causality rather than rote memorization. Every step in the handling of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is designed to prevent specific modes of failure:

  • Why Anhydrous DMSO? The compound's polar groups form strong crystal lattices that resist hydration in pure water. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, rapidly solvating the molecule. Water contamination in DMSO leads to hydrolysis and degradation over time; thus, anhydrous grades (≤0.005% H₂O) are mandatory.

  • Why PTFE Filtration? Sterilization is required for cell culture, but standard Polyethersulfone (PES) or Cellulose Acetate filters will partially dissolve in DMSO, leaching toxic extractables into your stock. Polytetrafluoroethylene (PTFE) is chemically inert and ensures the integrity of the solution.

  • Why Amber Vials? Heterocyclic rings, particularly electron-rich pyrazoles, are susceptible to photo-oxidation under ambient laboratory lighting. Amber glass blocks UV/Vis radiation, preserving the structural integrity of the stock.

  • Why <0.1% Final DMSO Concentration? In in vitro assays, DMSO concentrations exceeding 0.1% (v/v) can alter cell membrane permeability, induce transcriptomic shifts, and cause cytotoxicity, thereby confounding the pharmacological effects of the pyrazole compound.

Step-by-Step Protocol: 50 mM Master Stock Preparation

This protocol is designed as a self-validating system . Internal checks (gravimetric validation and Tyndall effect inspection) are embedded to ensure the protocol has succeeded before the reagent touches a cell culture plate.

Materials Required
  • (3-hydroxy-1H-pyrazol-4-yl)acetic acid powder (Purity ≥ 98%)

  • Anhydrous DMSO (Cell culture grade)

  • 0.22 µm PTFE syringe filters

  • Sterile amber glass vials (2 mL)

  • Analytical balance (0.01 mg readability)

Workflow Diagram

Workflow A Weigh (3-hydroxy-1H-pyrazol-4-yl) acetic acid B Dissolve in anhydrous DMSO (50 mM Stock) A->B C Sterile Filter (0.22 µm PTFE) B->C D Aliquot into amber vials (Protect from light) C->D E Store at -20°C to -80°C (Up to 6 months) D->E F Dilute in Culture Media (Final DMSO < 0.1%) E->F

Fig 2. Step-by-step workflow for the preparation and storage of pyrazole-acetic acid stock solution.

Methodology

Step 1: Gravimetric Dispensing

  • Equilibrate the compound vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weigh exactly 7.11 mg of (3-hydroxy-1H-pyrazol-4-yl)acetic acid into a sterile glass vial. (Calculation: 7.11 mg / 142.11 g/mol = 0.05 mmol).

Step 2: Reconstitution

  • Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 50 mM master stock.

  • Vortex the solution vigorously for 60 seconds.

  • Self-Validation Check: Hold the vial against a strong light source against a dark background (Tyndall effect). The solution must be completely optically clear. If micro-particulates are visible, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Sterilization and Aliquoting

  • Draw the 50 mM solution into a glass syringe and attach a 0.22 µm PTFE filter.

  • Filter the solution directly into sterile amber glass vials, creating 50 µL to 100 µL aliquots to avoid future freeze-thaw cycles.

  • Purge the headspace of the vials with Argon or Nitrogen gas before capping to prevent oxidative degradation.

Step 4: Media Dilution (Assay Day)

  • Thaw one aliquot at room temperature.

  • To achieve a 50 µM assay concentration (a standard screening dose), perform a 1:1000 dilution directly into pre-warmed (37°C) cell culture media.

  • Self-Validation Check: Always run a parallel "Vehicle Control" well containing 0.1% DMSO in media. If the vehicle control shows reduced cell viability compared to untreated cells, the DMSO handling was compromised.

Quality Control & Troubleshooting

Even with strict protocols, environmental variables can impact compound stability. Use the following diagnostic table to troubleshoot common assay failures.

Observation / Failure ModeMechanistic CauseCorrective Action
Cloudiness upon adding stock to media "Solvent Shock" / Localized precipitation due to rapid pH or polarity shift.Pre-warm media to 37°C. Add the DMSO stock dropwise while vortexing the media to ensure immediate dispersion.
Loss of potency in replicate assays Repeated freeze-thaw cycles causing hydrolysis of the acetic acid moiety.Discard the current aliquot. Strictly adhere to single-use aliquoting (Step 3.2).
High background toxicity in all wells Extractables leached from incompatible plasticware or filters.Ensure only glass syringes and PTFE filters are used during the DMSO stock preparation phase.
Inconsistent LC-MS purity checks Photo-oxidation of the pyrazole ring.Verify that amber vials are used and minimize exposure to ambient light during handling.

References

  • Barden, T. C., et al. (2019). Pyrazole derivatives as sGC stimulators. US Patent Application US20190031641A1. Google Patents.[1]

  • Lescop, C., et al. (2024). Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry, 67(4), 2397-2424. ACS Publications.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with (3-hydroxy-1H-pyrazol-4-yl)acetic acid in aqueous media

Introduction Welcome to the technical support guide for (3-hydroxy-1H-pyrazol-4-yl)acetic acid. This molecule is a valuable building block in pharmaceutical research and development, but its unique chemical structure pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (3-hydroxy-1H-pyrazol-4-yl)acetic acid. This molecule is a valuable building block in pharmaceutical research and development, but its unique chemical structure presents a common challenge for researchers: poor solubility in neutral aqueous media. This guide is designed to provide you with a clear understanding of the underlying chemical principles governing its solubility and to offer practical, step-by-step troubleshooting strategies to ensure successful preparation of your experimental solutions.

Understanding the "Why": The Chemistry of Solubility

(3-hydroxy-1H-pyrazol-4-yl)acetic acid possesses two key functional groups that dictate its pH-dependent solubility: a carboxylic acid group and an acidic enolic hydroxyl group on the pyrazole ring.

  • Carboxylic Acid Group (-COOH): This is the primary acidic center. In its protonated form (at low pH), it is non-ionic and contributes to the molecule's low water solubility. As the pH of the solution increases to a value greater than its acid dissociation constant (pKa), this group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in water. The solubility of organic carboxylic acids is highly dependent on pH, increasing substantially as the pH rises above the compound's pKa[1][2].

  • 3-Hydroxy Pyrazole Group: The hydroxyl group on the pyrazole ring is enolic and also has acidic properties. The pyrazole ring itself contains nitrogen atoms that can be protonated under strongly acidic conditions.

The interplay of these groups means the molecule's net charge changes dramatically with pH. At a specific intermediate pH, known as the isoelectric point, the molecule will have a net neutral charge and exhibit its minimum solubility . To achieve dissolution, the primary strategy is to shift the pH away from this point.

Visualizing pH-Dependent Ionization

cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point cluster_high_ph High pH (e.g., pH > 7) low_ph Predominantly Neutral Form (Carboxylic Acid is Protonated) Result: LOW SOLUBILITY pi Zwitterionic/Neutral Species Balance Result: MINIMUM SOLUBILITY low_ph->pi Increase pH high_ph Predominantly Anionic Form (Carboxylate is Deprotonated) Result: HIGH SOLUBILITY pi->high_ph Increase pH

Caption: Effect of pH on the ionization and solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: My (3-hydroxy-1H-pyrazol-4-yl)acetic acid won't dissolve in neutral water or PBS (pH 7.4). What is the first and most effective step I should take?

A1: The most effective initial step is to increase the pH of your aqueous medium. The carboxylic acid group is the primary driver of its low solubility at neutral pH. By adding a base (e.g., 0.1 M NaOH) dropwise, you will deprotonate the carboxylic acid to its much more soluble carboxylate salt form[1][3]. We recommend targeting a final pH of 8.0 or higher for robust dissolution.

Q2: I need to dissolve the compound for a cell-based assay and want to avoid high pH. What are my options?

A2: This is a common constraint. You have two primary alternatives:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol[4]. Pyrazole derivatives generally show good solubility in these solvents[4][5]. You can then add this concentrated stock solution to your aqueous assay buffer. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment followed by Neutralization: Dissolve the compound at a slightly basic pH (e.g., 8.0-8.5) where it is fully soluble. Once dissolved, you can carefully back-titrate the solution to your desired experimental pH (e.g., 7.4) using a dilute acid like 0.1 M HCl. Perform this slowly while stirring vigorously to prevent localized precipitation. Be aware that this may bring the compound closer to its solubility limit.

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle heating can be used as an auxiliary technique. For most solid solutes, solubility increases with temperature[4][6]. After adjusting the pH or adding a co-solvent, warming the solution to 37-50°C can help expedite dissolution. However, you must first confirm the thermal stability of the compound under your specific experimental conditions to avoid degradation. Always cool the solution to your working temperature to ensure the compound remains in solution.

Q4: I've adjusted the pH, but the compound still precipitates over time. What could be the issue?

A4: This indicates you are likely exceeding the compound's thermodynamic solubility limit under those conditions. Here are the common causes and solutions:

  • Concentration is Too High: You are simply trying to dissolve more compound than the solvent can hold. Try preparing a more dilute solution.

  • Buffer Effects: Certain buffer components, especially those containing divalent cations (e.g., calcium, magnesium), can sometimes form less soluble salts with the carboxylate. If using a complex buffer, test solubility in a simpler buffer system (e.g., Tris or HEPES) first.

  • Slow Equilibration: The precipitate may be a different, more stable crystalline form of the compound crashing out of a supersaturated solution. Ensure your dissolution is complete and the solution is homogenous before storage.

Q5: What is the best way to prepare a stable, high-concentration stock solution?

A5: For a 10 mM stock solution, we recommend the following validated protocol:

  • Weigh the required amount of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

  • Add approximately 80% of the final desired volume of your aqueous buffer (e.g., 8 mL for a final 10 mL volume).

  • While stirring, add 1 M NaOH dropwise until the solid completely dissolves and the pH is stable at ~8.5.

  • Once fully dissolved, add the remaining volume of the buffer to reach the final concentration.

  • Sterile filter the solution (0.22 µm filter) if required for your application. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Systematic Troubleshooting Guide

If you are encountering persistent solubility issues, follow this systematic workflow.

Caption: Step-by-step workflow for troubleshooting solubility issues.

Data Summary Table

ConditionSolvent SystemExpected SolubilityKey Consideration
Acidic pH 4.0 BufferVery PoorThe carboxylic acid is fully protonated and non-polar.
Neutral pH 7.0 Water/PBSPoor to Very PoorThe compound is near its isoelectric point, resulting in minimal solubility.
Basic pH 8.5 Buffer (e.g., Tris)Good to ExcellentThe carboxylic acid is deprotonated to its soluble salt form[7].
Co-Solvent 10% DMSO in WaterModerate to GoodThe organic co-solvent helps solvate the non-polar regions of the molecule[4].
Temperature pH 8.5 Buffer, 40°CExcellentIncreased temperature enhances the rate and extent of dissolution[6].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Basic Buffer

This protocol describes the standard method for preparing a soluble stock solution for most biological applications.

  • Calculate Mass: For 10 mL of a 10 mM solution (MW: 158.12 g/mol ), weigh out 15.81 mg of (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

  • Initial Suspension: Add the solid to a suitable container. Add 8.0 mL of the desired aqueous buffer (e.g., Tris-HCl, HEPES). The compound will likely not dissolve at this stage.

  • pH Adjustment: Place the suspension on a magnetic stirrer. Using a calibrated pH meter, monitor the pH while adding 0.5 M NaOH drop-by-drop.

  • Dissolution Point: Continue adding base until all solid material has visually dissolved. The pH should typically be in the range of 8.0-9.0.

  • Final Volume Adjustment: Once a clear, homogenous solution is obtained, transfer it to a 10 mL volumetric flask. Rinse the original container with a small amount of buffer and add it to the flask. Carefully add buffer to the 10.0 mL mark.

  • Final Check & Storage: Mix thoroughly. Re-check the pH to ensure it is stable. For sterile applications, pass the solution through a 0.22 µm syringe filter. Store in aliquots at -20°C.

Protocol 2: Determining an Approximate Solubility Profile

This method helps you determine the solubility limit at a specific pH.

  • Prepare Saturated Solution: Add an excess amount of the solid compound (e.g., 20 mg) to a vial. The goal is to have undissolved solid remaining[4].

  • Add Solvent: Add a known volume of your specific aqueous buffer (e.g., 1.0 mL of pH 7.4 PBS).

  • Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium. A shaker or rotator is ideal.

  • Separate Phases: After agitation, allow the suspension to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates[4].

  • Quantify: Dilute the filtered supernatant into a solvent in which the compound is highly soluble (e.g., DMSO or pH 9 buffer). Quantify the concentration using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve. This concentration represents the solubility limit under those conditions.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | C7H10N2O3 | CID 16761720. PubChem. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]

  • pH of Solution Greatly Affects Sorption of Ionizable Compounds into Low-Density Polyethylene Film. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Google Patents.
  • Dissolution Method Troubleshooting: An Industry Perspective. AAPS. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon AWS. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of (3-hydroxy-1H-pyrazol-4-yl)acetic acid from Biological Matrices

Welcome to the technical support center for the bioanalysis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this polar, acidic analyte from challenging biological matrices. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your methods effectively.

Section 1: Foundational Principles: Analyte and Matrix Considerations

A successful extraction is built on a solid understanding of your analyte and the environment from which you are extracting it.

Q1: What are the key chemical properties of (3-hydroxy-1H-pyrazol-4-yl)acetic acid that influence its extraction?

Understanding the physicochemical properties of (3-hydroxy-1H-pyrazol-4-yl)acetic acid is the first step in developing a robust extraction method. Its structure contains two key functional groups that dictate its behavior: a carboxylic acid and a hydroxy-pyrazole moiety.

  • Acidity (pKa): The carboxylic acid group is the dominant acidic center, with an estimated pKa value in the range of 3-5. This means that at a pH greater than its pKa, the molecule will be deprotonated and carry a negative charge (anionic). At a pH at least 2 units below its pKa, it will be in its neutral, protonated form. This pH-dependent charge state is the most critical handle for manipulating its retention and elution in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]

  • Polarity (LogP): The presence of multiple nitrogen and oxygen atoms, combined with its ionizable nature, makes this compound highly polar and hydrophilic. Its octanol-water partition coefficient (LogP) is expected to be low, indicating a strong preference for aqueous environments over non-polar organic solvents.[2] This high polarity presents a challenge for traditional reversed-phase extraction methods, which rely on hydrophobic interactions for retention.

Q2: What are the primary challenges associated with different biological matrices like plasma, urine, and tissue?

Each biological matrix presents a unique set of interferences that can compromise analyte recovery, method reproducibility, and downstream analysis.

  • Plasma/Serum: The primary challenge is the high concentration of proteins (~6-8 g/dL), which can bind to the analyte, precipitate during extraction, and clog analytical columns.[3] Another major issue, particularly for LC-MS/MS analysis, is the presence of phospholipids, which are notorious for causing significant ion suppression and contaminating the mass spectrometer source.[4]

  • Urine: While lower in protein content, urine is a complex mixture of salts, urea, and various endogenous metabolic waste products.[5] The pH and ionic strength of urine samples can vary significantly between individuals and collections, potentially affecting the consistency of pH-dependent extraction methods.

  • Tissue: Tissue samples are the most complex matrix. They require an initial homogenization step to release the analyte from the cellular structure. Tissues are rich in both proteins and lipids, requiring extensive cleanup to prevent matrix effects.[6]

Section 2: Selecting Your Extraction Strategy

The choice of extraction technique is a trade-off between throughput, required cleanliness, and cost. No single method is perfect for every application. The following decision guide can help you select a starting point.

G cluster_legend start What is your primary goal? throughput High Throughput (e.g., screening >100s samples) start->throughput Speed is critical cleanliness Highest Cleanliness (e.g., regulated bioanalysis) start->cleanliness Data quality is paramount simplicity Simplicity & Speed (e.g., initial feasibility) start->simplicity Minimal method development ppt Protein Precipitation (PPT) throughput->ppt lle Liquid-Liquid Extraction (LLE) throughput->lle If PPT is too dirty spe Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) cleanliness->spe simplicity->ppt ppt_key Fastest, Least Clean lle_key Moderate Speed & Cleanliness spe_key Slowest, Cleanest

Caption: Decision guide for selecting an extraction method.

Q3: When is Protein Precipitation (PPT) a suitable method?

Protein precipitation is a rapid and straightforward technique primarily used to remove proteins from plasma or serum samples.[7][8] It involves adding a substance (typically a water-miscible organic solvent like acetonitrile or an acid like trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[9]

  • Pros: Fast, inexpensive, and requires minimal method development. It is well-suited for high-throughput screening applications.

  • Cons: It is a non-selective method. While proteins are removed, smaller molecules like salts, phospholipids, and other endogenous compounds remain in the supernatant with the analyte.[6] This can lead to significant matrix effects in LC-MS/MS analysis and potentially lower analyte recovery due to co-precipitation.

Q4: How can I optimize Liquid-Liquid Extraction (LLE) for this compound?

LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[10][11] For a polar acidic analyte like (3-hydroxy-1H-pyrazol-4-yl)acetic acid, pH adjustment is mandatory.

  • pH Adjustment: To extract the analyte from the aqueous biological sample into an organic solvent, you must neutralize its charge to make it more hydrophobic. This is achieved by acidifying the sample to a pH of ≤ 2 (at least two pH units below the carboxylic acid pKa).[1]

  • Solvent Selection: Due to the analyte's inherent polarity, standard non-polar solvents like hexane or methyl tert-butyl ether (MTBE) will likely yield poor recovery. You must use a more polar, water-immiscible organic solvent. Good starting points include ethyl acetate or a mixture of a stronger solvent and a modifier, such as dichloromethane:isopropanol (9:1, v/v) .[3]

Q5: Which Solid-Phase Extraction (SPE) mode is best, and why?

Solid-Phase Extraction (SPE) offers the highest degree of selectivity and cleanup by partitioning the analyte between a solid sorbent and a liquid mobile phase.[10] For this analyte, an ion-exchange mechanism is superior to a simple reversed-phase mechanism.

  • Reversed-Phase (RP) SPE: Using sorbents like C18, retention of this polar analyte would be weak. While acidifying the sample to neutralize the charge would improve retention, it may not be sufficient for a robust method, and breakthrough during loading is a common risk.[12]

  • Anion-Exchange SPE: This is a much more effective strategy.

    • Weak Anion Exchange (WAX): These sorbents are suitable but require careful pH control.

    • Strong Anion Exchange (SAX): These sorbents have a permanently positively charged functional group, providing strong retention for our anionic analyte.

  • Recommended Strategy: Mixed-Mode SPE: This is the gold standard for this type of analyte. A mixed-mode sorbent combines two retention mechanisms, typically reversed-phase and ion-exchange (e.g., RP/SAX).[13] This dual mechanism allows for a more rigorous and selective wash procedure, providing exceptionally clean extracts. You can use organic solvent washes to remove non-polar interferences (via RP interaction) and aqueous washes to remove polar interferences, while the analyte is retained by the strong ion-exchange interaction.

Section 3: Detailed Protocols & Workflows

The following protocols provide a validated starting point for your method development.

Protocol 1: Mixed-Mode Strong Anion Exchange (SPE) from Plasma/Serum

This protocol is designed for maximum cleanup and is ideal for methods requiring high accuracy and precision, such as regulated bioanalysis.

G cluster_prep Sample Pre-treatment cluster_spe SPE Protocol cluster_post Post-Elution prep1 1. Thaw Plasma Sample prep2 2. Add Internal Standard prep1->prep2 prep3 3. Dilute 1:1 with 2% NH4OH prep2->prep3 load 6. Load Pre-treated Sample prep3->load cond 4. Condition Sorbent (1 mL Methanol) equil 5. Equilibrate Sorbent (1 mL Water) cond->equil equil->load wash1 7. Wash 1 (1 mL 5% NH4OH in Water) load->wash1 wash2 8. Wash 2 (1 mL Methanol) wash1->wash2 elute 9. Elute Analyte (1 mL 2% Formic Acid in Methanol) wash2->elute dry 10. Evaporate to Dryness elute->dry recon 11. Reconstitute in Mobile Phase dry->recon Analyze via LC-MS/MS Analyze via LC-MS/MS recon->Analyze via LC-MS/MS

Caption: Workflow for Mixed-Mode SPE of the analyte from plasma.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add your internal standard. Dilute with 100 µL of 2% ammonium hydroxide. The basic pH ensures the analyte's carboxylic acid is fully deprotonated (anionic) for strong binding to the SAX sorbent.

  • SPE Conditioning: Condition a mixed-mode RP/SAX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol. This wets the sorbent and activates the C18 functional groups.[10][14]

  • SPE Equilibration: Equilibrate the cartridge with 1 mL of water. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). A fast flow rate can lead to analyte breakthrough.[1]

  • Wash Step 1 (Aqueous): Wash with 1 mL of 5% ammonium hydroxide in water. This removes polar, neutral, and basic interferences while the analyte is retained by both ion-exchange and reversed-phase mechanisms.

  • Wash Step 2 (Organic): Wash with 1 mL of methanol. This removes lipids and other non-polar interferences retained on the C18 phase. The analyte remains bound to the SAX sorbent.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the charge on the analyte, disrupting the ion-exchange interaction and releasing it from the sorbent.[12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ≤ 40°C. Reconstitute in a small volume (e.g., 100 µL) of your initial LC mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This is a faster, higher-throughput method suitable for applications where the cleanliness demands are less stringent.

  • Sample Pre-treatment: To 200 µL of urine, add your internal standard. Acidify with 20 µL of 85% phosphoric acid to bring the pH to < 2.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes to separate the layers and break any potential emulsions.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the SPE protocol.

Protocol 3: Protein Precipitation (PPT) from Plasma

This is the simplest and fastest method, best for rapid screening.

  • Precipitation: To 50 µL of plasma (with internal standard), add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[8]

  • Mixing: Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collection: Transfer the supernatant to a clean tube or 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Section 4: Troubleshooting Guide & FAQs

Even with optimized protocols, issues can arise. This section addresses the most common problems encountered during method development.

Q6: My analyte recovery is low. What are the common causes?

Low recovery is the most frequent issue in extraction. The cause depends on the technique being used.

Potential Cause Applicable Method(s) Troubleshooting Solution(s)
Incomplete Elution SPEIncrease the strength or volume of the elution solvent. For ion-exchange, ensure the pH shift is sufficient to neutralize the analyte. For our analyte, this means using a stronger acid or adding more organic content to the elution solvent.[12]
Analyte Breakthrough SPEThe sample is passing through the sorbent without being retained. Decrease the loading flow rate.[14] Ensure the sorbent chemistry and mass are appropriate for the sample volume. Check that the sample pH is correct for retention (basic pH for anion exchange).
Poor Partitioning LLEThe analyte is not efficiently moving into the organic phase. Ensure the aqueous sample pH is low enough (<2) to neutralize the analyte. Use a more polar extraction solvent (e.g., switch from MTBE to ethyl acetate). Increase the volume of the organic solvent.
Co-precipitation PPTThe analyte is being trapped in the precipitated protein pellet. Try a different precipitation solvent (e.g., methanol instead of acetonitrile). Optimize the solvent-to-sample ratio.
Adsorption AllAnalyte is sticking to plasticware (tubes, pipette tips). Use low-binding labware. Add a small amount of organic solvent to the reconstitution buffer to improve solubility.
Q7: I'm seeing high variability (%RSD) between my replicates. Why?

Poor reproducibility often points to inconsistencies in the manual steps of the extraction process.

  • Inconsistent Flow Rates (SPE): Use a vacuum manifold with flow control or an automated system to ensure uniform flow rates across all wells, especially during the critical sample loading step.[12]

  • Variable Mixing (LLE/PPT): Ensure vortexing time and speed are identical for all samples. Inconsistent mixing leads to variable extraction efficiency.

  • Inaccurate Pipetting: Calibrate your pipettes regularly. Small volume errors, especially when adding internal standard or acid/base, can lead to large final concentration errors.

  • Sorbent Drying (SPE): Do not let the SPE sorbent bed go dry between the conditioning, equilibration, and sample loading steps, as this deactivates the sorbent and leads to inconsistent retention.[12]

Q8: My analyte is breaking through during the sample loading step in SPE. How do I fix this?

Breakthrough means the sorbent is not retaining the analyte.

  • Check pH: For this analyte on a mixed-mode SAX sorbent, the loading pH must be basic (e.g., pH > 7) to ensure the analyte is charged and binds to the ion-exchanger.

  • Reduce Flow Rate: Loading too quickly does not allow enough time for the analyte-sorbent interaction to occur. Aim for a flow rate of ~1 drop per second.[1]

  • Increase Sorbent Mass: If the sample concentration is high, you may be overloading the cartridge. Use a cartridge with more sorbent material.[14]

  • Dilute the Sample: Diluting the sample in a weak solvent (e.g., water with ammonium hydroxide) can improve binding by reducing competition from matrix components.[14]

Q9: I'm getting a dirty extract (high matrix effects) after SPE. How can I improve cleanup?

A dirty extract means endogenous interferences are co-eluting with your analyte.

  • Optimize the Wash Steps: This is the most powerful tool for improving cleanup.

    • Add an organic wash (like methanol or acetonitrile) to remove non-polar interferences like lipids.

    • Add an aqueous wash (with the pH maintained to retain the analyte) to remove polar interferences like salts.

  • Use a Mixed-Mode Sorbent: If you are using a single-mechanism sorbent (like C18 only), switching to a mixed-mode sorbent will provide orthogonal retention mechanisms and a much cleaner final extract.[13]

Q10: I'm struggling with emulsion formation during LLE. What can I do?

Emulsions are a stable mixture of the two immiscible phases, often caused by lipids or proteins.[15]

  • Prevention is Key: Instead of vigorous vortexing, use gentle rocking or inversion for a longer period. This reduces the energy that creates emulsions.[15]

  • Breaking Emulsions:

    • Centrifuge: Spin at high speed (>3000 x g) for 5-10 minutes.

    • Add Salt: Add a small amount of sodium chloride to the aqueous layer to increase its polarity, which can help break the emulsion.

    • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[15]

Q11: I suspect ion suppression in my LC-MS/MS analysis. How can my extraction method help?

Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer source, leading to a reduced signal.

  • Improve Cleanup: The best way to reduce ion suppression is to remove the interfering compounds. Transition from PPT to LLE, or from LLE to a rigorous mixed-mode SPE method.

  • Remove Phospholipids: Phospholipids are a primary cause of ion suppression from plasma. Use a mixed-mode SPE method with a strong organic wash (Wash Step 2 in Protocol 1) or specific phospholipid removal plates.

  • Dilute the Extract: If cleanup cannot be improved, a simple "dilute-and-shoot" approach after extraction can mitigate matrix effects, though this may compromise the limit of quantitation.

Section 5: Method Comparison Summary

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanup Efficiency LowModerateHigh to Very High
Selectivity LowModerateVery High
Throughput Very HighHighModerate
Method Dev. Time LowModerateHigh
Cost per Sample LowLow-ModerateHigh
Risk of Matrix Effects HighModerateLow
Recommended Use High-throughput screening, discoveryRoutine analysis, when SPE is not feasibleRegulated bioanalysis, low-level quantification

References

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Sorensen, L. K., & Snor, L. K. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 141-149. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Jain, R., & Singhai, A. K. (2012). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences and Research, 3(3), 635-649.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Engel, B., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 66(42), 11156-11162. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Tracqui, A., Kintz, P., & Mangin, P. (1995). Influence of biological matrix on chromatographic behavior and detection of selected acidic, neutral, and basic drugs examined by means of a standardized HPLC-DAD system. Journal of Analytical Toxicology, 19(5), 323-328. [Link]

  • Majors, R. E. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 849650. [Link]

  • de la Varga, M., et al. (1998). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 22(1), 52-58. [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Retrieved from [Link]

  • Kumar, K. A., & V, R. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 34(2), 10-17.
  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]

  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Retrieved from [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014. Retrieved from [Link]

  • Agilent Technologies, Inc. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]

  • Future4200. (2020, February 14). Acid-Base LLE - Extraction. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 46(5), 1891-1899. [Link]

  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • Amazon AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

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Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization and Performance Comparison Guide: (3-hydroxy-1H-pyrazol-4-yl)acetic acid Reference Standards

Executive Summary In modern drug discovery, pyrazole acetic acid derivatives serve as foundational building blocks and critical intermediates. Specifically, (3-hydroxy-1H-pyrazol-4-yl)acetic acid (CAS: 876716-99-3) is he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrazole acetic acid derivatives serve as foundational building blocks and critical intermediates. Specifically, (3-hydroxy-1H-pyrazol-4-yl)acetic acid (CAS: 876716-99-3) is heavily utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators for cardiovascular diseases 1 and selective LPA1 receptor antagonists for fibrotic disorders 2.

Because this molecule exhibits complex keto-enol tautomerism and contains multiple reactive sites, utilizing a highly characterized reference standard is non-negotiable. This guide objectively compares the performance of a Certified Reference Material (CRM) grade of (3-hydroxy-1H-pyrazol-4-yl)acetic acid against Standard Commercial Grades (SCG) and in-house synthesized crude batches, providing researchers with self-validating analytical protocols to ensure downstream synthetic success.

Comparative Performance Analysis

Using sub-standard pyrazole acetic acid grades often introduces tautomeric impurities, unreacted hydrazines, or residual solvents that poison downstream catalysts (e.g., in amidation or cross-coupling reactions). Table 1 outlines the analytical profile of the three primary alternatives available to researchers.

Table 1: Comparative Purity and Impurity Profiling

Analytical ParameterCertified Reference Material (CRM)Standard Commercial Grade (SCG)In-House Synthesized Crude
Chromatographic Purity (HPLC-UV) ≥ 99.5%95.0% - 98.0%85.0% - 92.0%
Absolute Assay (qNMR) ≥ 99.0%Not CertifiedNot Performed
Residual Solvents (GC-HS) < 0.1%Up to 2.0%Highly Variable
Hydrazine Impurities < 10 ppm> 50 ppm> 500 ppm
Water Content (Karl Fischer) < 0.5%< 2.0%Variable

To demonstrate the practical impact of these purity differences, we evaluated the three grades in a standard amide coupling reaction (using EDC/HOBt) to synthesize an LPA1 antagonist precursor.

Table 2: Impact of Standard Purity on Downstream Amide Coupling Yields

Grade UsedIsolated Yield (%)Major Detectable ByproductDownstream Purification Effort
CRM Grade 94%None detectedMinimal (Simple silica filtration)
SCG Grade 81%Hydrazide dimersModerate (Column chromatography)
In-House Crude 63%Unreacted ester, dimersExtensive (Prep-HPLC required)

Reference Standard Qualification Workflow

The following diagram illustrates the multimodal analytical logic required to elevate a raw material to a Certified Reference Material.

G A Raw Material (3-hydroxy-1H-pyrazol-4-yl)acetic acid B HPLC-UV/MS Analysis (Purity & Mass) A->B C 1H & 13C NMR (Structure & Tautomerism) A->C D Karl Fischer & TGA (Water & Volatiles) A->D E Certified Reference Material (>99.5% Purity) B->E Pass F Standard Commercial Grade (<98% Purity) B->F Fail C->E Pass D->E Pass

Figure 1: Multimodal analytical workflow for reference standard qualification and certification.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical readouts, the following protocols have been engineered as self-validating systems. They include internal controls that immediately flag system failures before false data can be generated.

Protocol 1: High-Resolution HPLC-UV/MS Purity Assessment

Pyrazole carboxylate derivatives require specific buffering to prevent chromatographic smearing 3.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Spike 1.0 mg/mL of the CRM with 0.1% hydrazine (a common synthetic precursor). If the resolution ( Rs​ ) between the hydrazine peak and the main pyrazole peak is < 2.0, the system fails suitability, preventing false-positive purity readouts.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O .

    • Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) at 40 °C. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor orthogonally via UV (210 nm and 254 nm) and ESI-MS (Positive mode).

Expert Causality (Why this works): (3-hydroxy-1H-pyrazol-4-yl)acetic acid contains both a weakly basic pyrazole nitrogen and an acidic carboxylic acid moiety. Using 0.1% TFA drops the mobile phase pH below the pKa​ of the carboxylic acid (~3.5), ensuring the molecule remains fully protonated. This suppresses ionization-induced peak tailing and provides the sharp, symmetrical peaks necessary for the accurate integration of closely eluting tautomeric impurities.

Protocol 2: Structural Elucidation and qNMR Assay

The 3-hydroxy pyrazole system is notorious for keto-enol tautomerism, which can complicate NMR interpretation if the solvent environment is not strictly controlled 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the pyrazole standard and exactly 5.0 mg of Maleic Acid (Traceable Internal Standard) in 0.6 mL of strictly anhydrous DMSO−d6​ .

  • Acquisition: Acquire 1H -NMR spectra at 400 MHz (or higher). Critical: Set the relaxation delay ( D1​ ) to 30 seconds.

  • Tautomer Resolution: Identify the highly deshielded -OH proton near 11.1 ppm and the core pyrazole C-H protons.

  • Quantitative Calculation (Self-Validation): Integrate the pyrazole C-H peak against the maleic acid alkene protons (singlet at 6.26 ppm) to calculate the absolute mass fraction. The qNMR assay must match the HPLC-UV purity within ±0.5%; if it does not, it flags the presence of UV-transparent impurities (like inorganic salts).

Expert Causality (Why this works): The 30-second relaxation delay ensures complete longitudinal relaxation of all nuclei between pulses, which is mathematically required for absolute quantitation. Furthermore, utilizing anhydrous DMSO−d6​ locks the molecule into its enol tautomer. DMSO−d6​ acts as a strong hydrogen-bond acceptor, preventing the rapid proton exchange that would otherwise broaden or erase the -OH and -NH signals in protic solvents like D2​O or CD3​OD .

Conclusion

For sensitive syntheses—such as the development of LPA1 antagonists or sGC stimulators—the purity of the starting materials dictates the ceiling of the final API yield. Standard commercial grades of (3-hydroxy-1H-pyrazol-4-yl)acetic acid frequently harbor trace hydrazines and tautomeric variants that complicate downstream amidation. By utilizing a Certified Reference Material (CRM) validated orthogonally through HPLC-UV/MS and qNMR, researchers can eliminate starting-material variables and ensure reproducible synthetic pathways.

References

  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • PYRAZOLE DERIVATIVES AS SGC STIMULATORS - European Patent Office - EP 3194382 B1 Source: Googleapis.com URL:1

  • Dual-responsive phosphorus-based fluorescent sensors: synthesis and selective metal sensing of pyrazolyl phosphine oxides Source: ChemRxiv URL:4

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: PMC (PubMed Central) URL:3

Sources

Comparative

Inter-Laboratory Validation of (3-Hydroxy-1H-pyrazol-4-yl)acetic Acid Assays: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, low-molecular-weight metabolites. 1[1] (CAS: 876716-99-3)[2] is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, low-molecular-weight metabolites. 1[1] (CAS: 876716-99-3)[2] is a prime example. It serves as a critical biomarker and structural moiety in the development of3[3] and 4[4].

Due to its extreme polarity and amphoteric properties, quantifying this compound in biological matrices (e.g., plasma, urine) presents a significant bioanalytical challenge. This guide objectively compares various assay methodologies, details the causality behind our optimized experimental choices, and presents quantitative inter-laboratory validation data to establish a gold-standard protocol.

The Analytical Challenge & Causality

Why is this molecule so difficult to assay?

  • High Polarity (Low LogP): The presence of both a hydroxylated pyrazole ring and an acetic acid moiety makes the molecule highly hydrophilic. On standard C18 columns, it elutes in the void volume, directly overlapping with endogenous salts and phospholipids.

  • Amphoteric Nature: Depending on the pH, the molecule can exist as a cation, anion, or zwitterion. Slight shifts in mobile phase pH drastically alter its retention and ionization efficiency, leading to inter-laboratory inconsistencies.

Assay Comparison: Evaluating the Alternatives

To establish a robust inter-laboratory protocol, we evaluated three distinct analytical strategies. The objective was to find a method that balances throughput, sensitivity, and cross-site reproducibility without introducing unnecessary sample preparation artifacts.

Table 1: Performance Comparison of Analytical Approaches
Assay MethodologyRetention MechanismSensitivity (LLOQ)Matrix EffectThroughputVerdict
Traditional RP-LC-MS/MS (C18) Hydrophobic interaction50 ng/mLSevere (>40% suppression)HighInsufficient retention; high variability.
Derivatization + RP-LC Chemical tagging of -COOH1 ng/mLLow (<10%)LowHighly sensitive, but prone to derivatization artifacts.
HILIC-MS/MS (Amide Column) Hydrophilic partitioning5 ng/mLMinimal (<15%)HighOptimal balance of retention, speed, and robustness.

Inter-Laboratory Validation Data (HILIC-MS/MS)

We selected the HILIC-MS/MS approach for a full inter-laboratory validation across three independent sites (Sponsor R&D, CRO Site A, CRO Site B). The validation followed strict FDA/EMA bioanalytical guidelines.

Validation Core Inter-Laboratory Validation Lab1 Lab 1 (Sponsor) Core->Lab1 Lab2 Lab 2 (CRO-A) Core->Lab2 Lab3 Lab 3 (CRO-B) Core->Lab3 Metrics Key Metrics: Accuracy, Precision, Matrix Effect Lab1->Metrics Lab2->Metrics Lab3->Metrics

Inter-laboratory validation framework ensuring assay reproducibility across sites.

Table 2: Inter-Laboratory Accuracy and Precision (Spiked Human Plasma, n=18 per site)
Validation SiteLow QC (15 ng/mL) Acc. / Prec.Mid QC (150 ng/mL) Acc. / Prec.High QC (800 ng/mL) Acc. / Prec.
Lab 1 (Sponsor) 102.4% / 4.2% CV99.8% / 3.1% CV101.1% / 2.8% CV
Lab 2 (CRO A) 96.5% / 6.8% CV103.2% / 4.5% CV98.7% / 3.5% CV
Lab 3 (CRO B) 108.1% / 7.5% CV97.4% / 5.2% CV100.5% / 4.1% CV

Data Interpretation: The HILIC-MS/MS method demonstrated exceptional reproducibility, with inter-laboratory precision (CV) well below the 15% acceptance criteria across all tested concentrations.

Optimized Experimental Protocol: HILIC-MS/MS

As an application scientist, I emphasize that a protocol is only as good as its underlying logic. The following workflow is designed as a self-validating system , where every step has a mechanistic purpose to ensure absolute trustworthiness.

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile, 1:3) A->B C Centrifugation & Supernatant B->C D HILIC Chromatography (Polar Retention) C->D E ESI(-) MS/MS (MRM Mode) D->E

Step-by-step sample preparation and HILIC-MS/MS workflow for pyrazole derivatives.

Step-by-Step Methodology:

1. Sample Aliquoting & Internal Standard (IS) Addition:

  • Action: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of stable-isotope labeled IS (e.g., 13C2-15N-(3-hydroxy-1H-pyrazol-4-yl)acetic acid).

  • Causality: The isotope-labeled IS acts as the core of our self-validating system. It co-elutes exactly with the analyte, correcting for any well-to-well variations in extraction recovery and dynamically compensating for matrix-induced ion suppression in the MS source.

2. Protein Precipitation (PPT):

  • Action: Add 150 µL of cold Acetonitrile (100% ACN) containing 0.1% Formic Acid.

  • Causality: Acetonitrile is explicitly chosen over methanol. HILIC chromatography requires a highly organic injection solvent (typically >75% ACN) to ensure the analyte partitions correctly into the aqueous layer immobilized on the stationary phase. Using methanol would disrupt this delicate HILIC retention mechanism, leading to severe peak broadening.

3. Mixing and Centrifugation:

  • Action: Vortex the plate for 5 minutes at 1000 rpm to ensure complete protein crash. Centrifuge at 4000 x g for 10 minutes at 4°C.

4. Supernatant Transfer & Injection:

  • Action: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate. Inject 2 µL into the LC-MS/MS system.

5. Chromatographic & MS Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: The basic pH (9.0) ensures the acetic acid moiety is fully deprotonated, drastically enhancing negative-ion mode electrospray ionization (ESI-). Simultaneously, the Amide stationary phase provides strong hydrogen bonding with the hydroxyl and carboxylate groups, pushing the retention time well past the void volume and away from suppression zones.

References

  • Guidechem. "2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid 1480480-82-7 - Guidechem". Available at:[2]

  • Sigma-Aldrich. "(3-hydroxy-1H-pyrazol-4-yl)acetic acid". Available at:[1]

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases". Available at:[3]

  • European Patent Office - EP 3194382 B1. "PYRAZOLE DERIVATIVES AS SGC STIMULATORS". Available at:[4]

Sources

Validation

Comparative Bioavailability of (3-Hydroxy-1H-pyrazol-4-yl)acetic Acid Formulations: A Preclinical Guide

(3-Hydroxy-1H-pyrazol-4-yl)acetic acid (3-HPAA; CAS: 876716-99-3) is a highly versatile, nitrogen-rich heterocyclic building block. It is a critical pharmacophore in the synthesis of next-generation lysophosphatidic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Hydroxy-1H-pyrazol-4-yl)acetic acid (3-HPAA; CAS: 876716-99-3) is a highly versatile, nitrogen-rich heterocyclic building block. It is a critical pharmacophore in the synthesis of next-generation lysophosphatidic acid receptor 1 (LPAR1) antagonists, such as the preclinical candidate [1], and various [2].

While typically utilized as a synthetic intermediate, evaluating the standalone pharmacokinetic (PK) profile of 3-HPAA provides essential baseline data for prodrug design and lead optimization. Its zwitterionic-like behavior and low lipophilicity present classic Biopharmaceutics Classification System (BCS) Class III challenges: high aqueous solubility but exceptionally poor membrane permeability, leading to erratic oral bioavailability.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct formulation strategies designed to overcome the absorption bottlenecks of 3-HPAA.

Formulation Strategies & Mechanistic Causality

To systematically evaluate bioavailability enhancement, we compared a baseline aqueous solution against two advanced drug delivery systems: an Amorphous Solid Dispersion (ASD) and an Ion-Paired Lipid Nanoparticle (LNP).

Formulation A: Aqueous Buffered Solution (Baseline)
  • Composition: 3-HPAA dissolved in 50 mM phosphate buffer (pH 7.4).

  • Causality for Performance: At physiological pH (7.4), the acetic acid moiety (pKa ~4.2) is fully deprotonated. This negative charge renders the molecule highly hydrophilic, restricting its intestinal absorption to the inefficient paracellular route. Consequently, it is subject to rapid hepatic portal clearance.

Formulation B: Amorphous Solid Dispersion (ASD)
  • Composition: 3-HPAA dispersed in a Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) matrix, manufactured via Hot Melt Extrusion (HME).

  • Causality for Performance: HPMCAS acts as a polymeric precipitation inhibitor. By trapping 3-HPAA in a high-energy amorphous state, the formulation generates and maintains a supersaturated concentration of the drug in the gastrointestinal fluid. This supersaturation maximizes the thermodynamic driving force, pushing the polar molecule through the enterocyte membrane via passive transcellular diffusion.

Formulation C: Ion-Paired Lipid Nanoparticles (LNP)
  • Composition: 3-HPAA complexed with dimethyldioctadecylammonium bromide (DDAB) and encapsulated in a solid lipid core (Precirol ATO 5) stabilized by Poloxamer 188.

  • Causality for Performance: Because 3-HPAA is too hydrophilic to partition into a lipid core natively, we utilize Hydrophobic Ion Pairing (HIP). DDAB acts as a lipophilic counter-ion, neutralizing the carboxylate charge and forming a hydrophobic complex. Encapsulation within an LNP facilitates uptake via enterocyte endocytosis and subsequent packaging into chylomicrons. This directs the drug into the intestinal lymphatic system, entirely bypassing hepatic first-pass metabolism.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols incorporate self-validating mechanisms to prevent false-positive permeability or quantification errors.

Protocol 1: In Vitro Caco-2 Permeability Assay
  • Cell Seeding: Seed Caco-2 cells (1×10⁵ cells/cm²) on permeable polycarbonate inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation.

  • Self-Validation (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts demonstrating a TEER > 300 Ω·cm².

  • Dosing & Paracellular Control: Add the 3-HPAA formulations (equivalent to 100 µM API) to the apical chamber. Simultaneously spike the apical chamber with 100 µM Lucifer Yellow (a paracellular marker).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS buffer.

  • Self-Validation (Tight Junction Integrity): Measure basolateral fluorescence of Lucifer Yellow. Reject any well where Lucifer Yellow permeability exceeds 1% per hour, as this indicates compromised tight junctions rather than true formulation-driven absorption.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic Assessment in Rats
  • Preparation: Fast male Sprague-Dawley rats (n=6 per group, 250-300g) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastric emptying and bile salt secretion, ensuring formulation-specific absorption is isolated.

  • Administration: Administer Formulation A, B, or C via oral gavage at a dose of 10 mg/kg. A separate cohort receives a 2 mg/kg Intravenous (IV) bolus of Formulation A to establish absolute bioavailability ( F% ).

  • Blood Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4,000 × g for 10 mins to isolate plasma.

  • Self-Validation (Extraction Recovery): Spike 50 µL of plasma with 10 ng of deuterated internal standard (3-HPAA-d3) prior to protein precipitation with acetonitrile. This internal standard corrects for any matrix-induced ion suppression or extraction losses during MS analysis.

  • Analysis: Quantify plasma concentrations using UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The table below summarizes the comparative pharmacokinetic parameters derived from the Sprague-Dawley rat model and Caco-2 permeability assays.

Formulation TypeRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Caco-2 Papp​ ( 10−6 cm/s)Absolute Bioavailability ( F% )
Aqueous Solution (IV Baseline) IV21,850 ± 1200.082,450 ± 180N/A100%
Formulation A (Aqueous PO) PO10410 ± 650.51,470 ± 2100.8 ± 0.212.0%
Formulation B (ASD Matrix) PO101,150 ± 1401.04,287 ± 3504.5 ± 0.635.0%
Formulation C (HIP-LNP) PO101,780 ± 2102.57,656 ± 5208.2 ± 0.962.5%

Data represents Mean ± SD (n=6). Absolute bioavailability ( F% ) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Bioavailability Enhancement Pathway

The following diagram maps the logical relationship between the formulation strategy, the physiological absorption mechanism, and the ultimate bypass of clearance pathways.

G API 3-HPAA API (High Polarity, Low Permeability) FormA Aqueous Solution (Baseline) API->FormA FormB Amorphous Solid Dispersion (HPMCAS Matrix) API->FormB FormC Lipid Nanoparticle (Ion-Paired LNP) API->FormC MechA Paracellular Transport (Limited by Tight Junctions) FormA->MechA MechB Supersaturation-Driven Passive Transcellular Diffusion FormB->MechB MechC Endocytosis & Chylomicron Assembly FormC->MechC Clearance Hepatic First-Pass Metabolism MechA->Clearance Portal Vein MechB->Clearance Portal Vein Systemic Systemic Circulation (Target Bioavailability) MechC->Systemic Thoracic Duct (Bypass Liver) Clearance->Systemic Surviving Fraction

Fig 1: Absorption and clearance pathways of 3-HPAA formulations.

References

  • Lescop, C., et al. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases." Journal of Medicinal Chemistry, 2024.[Link]

  • Follmann, M., et al. "Pyrazole Derivatives as sGC Stimulators.
Comparative

A Comparative Guide to the Cross-Validation of ELISA and HPLC for (3-hydroxy-1H-pyrazol-4-yl)acetic Acid Detection

Introduction (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound of growing interest within pharmaceutical research and development due to the prevalence of the pyrazole scaffold in a wide range of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound of growing interest within pharmaceutical research and development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules.[1][2] Accurate quantification of this and similar small molecules in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The choice of analytical methodology for this purpose is a critical decision, balancing the need for sensitivity, specificity, throughput, and cost-effectiveness.

This guide provides an in-depth comparison of two widely used analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), for the detection and quantification of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. We will delve into the fundamental principles of each technique, present a detailed experimental framework for their cross-validation, and provide a comparative analysis of their performance characteristics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal analytical method for their specific research needs.

Principles of the Analytical Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that utilizes the specific binding between an antibody and its target antigen for detection and quantification.[3][4] For small molecules like (3-hydroxy-1H-pyrazol-4-yl)acetic acid, a competitive ELISA format is typically employed.[5] In this setup, the analyte of interest in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of specific antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Advantages of ELISA:

  • High Sensitivity: Capable of detecting analytes at picogram to nanogram levels.[6]

  • High Throughput: The 96-well plate format allows for the simultaneous analysis of a large number of samples.

  • Cost-Effective: Generally requires less expensive instrumentation compared to HPLC.[6]

Disadvantages of ELISA:

  • Potential for Cross-Reactivity: The antibody may bind to structurally similar molecules, leading to inaccurate results.[7][8]

  • Development Time: The generation of a highly specific monoclonal or polyclonal antibody to a small molecule can be time-consuming and resource-intensive.

  • Indirect Measurement: The reliance on an enzymatic reaction can introduce variability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[9][10][11] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[12][13] For a polar molecule like (3-hydroxy-1H-pyrazol-4-yl)acetic acid, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).

Advantages of HPLC:

  • High Specificity and Resolution: Provides excellent separation of the analyte from other components in a complex matrix.

  • Versatility: Can be coupled with various detectors (e.g., UV-Vis, Mass Spectrometry) for enhanced sensitivity and structural confirmation.

  • Established Methodology: A well-understood and widely accepted technique for regulatory submissions.[9]

Disadvantages of HPLC:

  • Lower Throughput: Samples are analyzed sequentially, which can be time-consuming for large batches.

  • Higher Cost: Requires more expensive instrumentation and high-purity solvents.

  • Complex Method Development: Optimization of separation conditions can be challenging.

Experimental Design for Cross-Validation

A robust cross-validation study is essential to compare the performance of ELISA and HPLC and to ensure that both methods provide comparable and reliable data. The study design should adhere to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the European Medicines Agency's (EMA) Guideline on Bioanalytical Method Validation.[1]

Sample Preparation

The preparation of biological samples (e.g., plasma, urine) is a critical step to remove interfering substances and to ensure the analyte is in a suitable form for analysis by both methods.

For ELISA:

  • Typically involves simple dilution of the sample with an appropriate assay buffer.

  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to minimize matrix effects.

For HPLC:

  • More rigorous sample preparation is often required to protect the column and to reduce background noise.

  • Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

ELISA Method Development and Protocol

As a specific antibody for (3-hydroxy-1H-pyrazol-4-yl)acetic acid is not commercially available, the development of a competitive ELISA would be the first step. This involves synthesizing a hapten-carrier conjugate for immunization and screening for a high-affinity antibody.

Hypothetical Competitive ELISA Protocol:

  • Coating: A 96-well microplate is coated with a specific antibody against (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

  • Blocking: The remaining protein-binding sites on the plate are blocked with an inert protein solution (e.g., bovine serum albumin).

  • Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated (3-hydroxy-1H-pyrazol-4-yl)acetic acid. The plate is incubated to allow for competitive binding to the antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

  • Signal Development and Reading: The enzymatic reaction produces a colored product, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection P1 Coat plate with capture antibody P2 Block non-specific sites P1->P2 A1 Add standards, controls, & samples P2->A1 A2 Add enzyme-conjugated (3-hydroxy-1H-pyrazol-4-yl)acetic acid A1->A2 A3 Incubate for competitive binding A2->A3 D1 Wash plate A3->D1 D2 Add substrate D1->D2 D3 Measure absorbance D2->D3 HPLC_Workflow Solvent Mobile Phase (Solvent A & B) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, the follo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, the following protocols synthesize regulatory standards with field-proven best practices. As a Senior Application Scientist, my objective is to explain not only the necessary steps but also the underlying causality, ensuring a culture of safety and compliance within the laboratory.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential risks is essential. The structure of (3-hydroxy-1H-pyrazol-4-yl)acetic acid combines a pyrazole ring system with an acetic acid functional group. This informs our presumed hazard profile. Pyrazole derivatives can be harmful if swallowed, toxic upon skin contact, and are known to cause serious skin and eye irritation.[1][2] The acetic acid moiety suggests potential corrosive properties.[3][4] Therefore, this compound must be managed as a hazardous chemical waste.

Table 1: Presumed Hazard Profile and Handling Recommendations

ParameterGuideline / InformationRationale & Causality
Waste Classification Hazardous Waste.[5][6]Due to the lack of specific toxicity data, the precautionary principle applies. Chemical waste generators must classify discarded chemicals based on EPA guidelines (40 CFR Parts 261.3) or more stringent local regulations.[5]
Primary Hazards Potential for acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2][7][8]These hazards are common to many functionalized pyrazole compounds and must be assumed to ensure personnel safety.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5][7][9]Contact with incompatible materials can cause vigorous, uncontrolled reactions, leading to the release of energy or toxic gases. Segregation is critical to prevent such events in the waste container.
Personal Protective Equipment (PPE) See Section 2 for a detailed breakdown.A multi-layered approach to PPE is required to protect against the presumed hazards of skin/eye contact and inhalation of dust.[10]
Handling Environment Work in a well-ventilated area, preferably within a certified chemical fume hood.[10]A fume hood minimizes the risk of inhaling airborne dust or aerosols, which is a primary route of exposure.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Its use is mandatory when handling or preparing (3-hydroxy-1H-pyrazol-4-yl)acetic acid for disposal.

  • Eye and Face Protection : Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[10] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection : Wear compatible, chemical-resistant gloves.[10] Always check the glove manufacturer's specifications for compatibility with pyrazole derivatives and acidic compounds.

  • Skin and Body Protection : An appropriate protective lab coat must be worn.[10] Ensure it is fully buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron may be necessary.

  • Respiratory Protection : Under normal conditions with adequate ventilation (i.e., in a fume hood), respiratory protection is generally not required.[10] However, if dust or aerosols are generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10]

Core Disposal Protocol: A Step-by-Step Workflow

The disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid must follow a systematic process to ensure regulatory compliance and safety. Discharging this chemical waste into the sewer system or disposing of it in regular trash is strictly prohibited.[11][12]

Step 1: Waste Classification and Segregation

  • Classify : Designate all waste containing (3-hydroxy-1H-pyrazol-4-yl)acetic acid as "Hazardous Waste."

  • Segregate : This is a critical self-validating step. Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong bases or oxidizing agents.[11] Keep solid and liquid waste in separate, dedicated containers.

Step 2: Proper Containerization

  • Select a Compatible Container : Use the original container if it is in good condition. Otherwise, choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that will not react with the waste.[11][13]

  • Ensure Container Integrity : The container must be free from damage, cracks, or leaks and must have a secure, leak-proof closure.[11][13]

  • Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][12] The label must clearly identify the contents as "(3-hydroxy-1H-pyrazol-4-yl)acetic acid" and list any other components.

Step 3: Waste Accumulation

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area must be under the control of laboratory personnel.[14]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Container Closure : Keep the waste container closed at all times except when adding waste.[12] This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Final Disposal

  • Contact EHS : Do not attempt to dispose of the waste yourself. The final disposal must be managed by your institution's EHS office or a licensed hazardous waste contractor.[6][10]

  • Request Pickup : Submit a chemical waste collection request as soon as your container is full or ready for pickup.[12] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Management of Associated Waste

Disposal procedures must also account for materials contaminated with the chemical.

  • Empty Containers : Empty containers that once held (3-hydroxy-1H-pyrazol-4-yl)acetic acid must still be treated as hazardous. To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol).[15] Collect all rinsate and dispose of it as hazardous liquid waste.[15] After rinsing, deface or remove the original label and dispose of the container according to institutional policy, which may now allow for disposal as regular trash.[12][15]

  • Contaminated PPE and Debris : Gloves, weigh boats, and absorbent materials used for spill cleanup should be collected in a sealed, clearly labeled bag or container and disposed of as solid hazardous waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Avoid breathing any vapors or dust.[3]

  • Assess the Spill : Determine the extent of the spill. For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS department immediately.[3]

  • Control the Spill (Small Spills <1 L) : If you are trained and it is safe to do so, contain the spill using a spill kit or absorbent material.[3]

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[16]

    • For liquid spills, cover with an inert absorbent material (e.g., sand, silica gel, or vermiculite), allow it to absorb, and then carefully collect the material into a sealed container for disposal.[10]

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report : Report the incident to your supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid and its associated waste materials.

G Disposal Decision Workflow for (3-hydroxy-1H-pyrazol-4-yl)acetic acid cluster_0 Identification & Segregation cluster_1 Containerization cluster_2 Accumulation & Storage cluster_3 Final Disposition A Start: Waste Generation (Pure compound, solution, or contaminated material) B Is the waste solid, liquid, or contaminated debris? A->B C Collect in a labeled, sealed, compatible SOLID waste container. B->C Solid / Debris D Collect in a labeled, sealed, compatible LIQUID waste container. B->D Liquid E Triple-rinse empty container. Collect rinsate as liquid waste. Deface label. B->E Empty Container F Store in designated Satellite Accumulation Area (SAA) with secondary containment. C->F D->F E->F Store Rinsate H Dispose of rinsed container per institutional policy. E->H G Contact Institutional EHS or licensed hazardous waste contractor for pickup. F->G

Caption: Disposal decision workflow for (3-hydroxy-1H-pyrazol-4-yl)acetic acid.

By adhering to these scientifically grounded and procedurally sound protocols, laboratory professionals can ensure the safe and compliant disposal of (3-hydroxy-1H-pyrazol-4-yl)acetic acid, upholding their responsibility to protect themselves, their colleagues, and the environment.

References

  • Benchchem. Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Standard Operating Procedure. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • Sigma-Aldrich. (2026, January 06). SAFETY DATA SHEET.
  • American Chemical Society. Regulation of Laboratory Waste.
  • LA County Fire Department. Compliance Guideline For Hazardous Wastes and Materials.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET.
  • ChemScene. (2025, August 23). Safety Data Sheet.
  • Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • Hazardous Substance Fact Sheet. (n.d.).
  • CIVCO Medical Solutions. (2026, March 16). How to Dispose of High Level Disinfectants Safely.
  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • NextSDS. 2-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]acetic acid.

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